Betulin-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C30H50O2 |
|---|---|
分子量 |
445.7 g/mol |
IUPAC名 |
(1R,3aS,5aR,5bR,9S,11aR,11bR,13aR,13bR)-9,10,10-trideuterio-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h20-25,31-32H,1,8-18H2,2-7H3/t20-,21+,22?,23+,24-,25+,27-,28+,29+,30+/m0/s1/i12D2,24D |
InChIキー |
FVWJYYTZTCVBKE-LLBJFTOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of Betulin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Betulin-d3, a deuterated analog of the naturally occurring pentacyclic triterpenoid, Betulin (B1666924). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where precise knowledge of this compound is essential.
Core Physical and Chemical Properties
This compound is a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies, where its isotopic labeling allows for clear differentiation from its endogenous counterpart. The physical and chemical properties of this compound are crucial for its handling, formulation, and analysis.
Tabulated Physical and Chemical Data
The following table summarizes the key quantitative data for this compound and its parent compound, Betulin, for comparative purposes.
| Property | This compound | Betulin |
| Molecular Formula | C₃₀H₄₇D₃O₂[1] | C₃₀H₅₀O₂[2] |
| Molecular Weight | 445.74 g/mol [1] | 442.72 g/mol [2] |
| Appearance | White to Off-White Solid | White crystalline powder |
| Melting Point | Not explicitly stated for d3, but expected to be very similar to Betulin's 258-261 °C[2] | 258-261 °C[2] |
| Boiling Point | Not available | Not available |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (B129727) (Slightly)[1] | Soluble in boiling alcohols, ether, chloroform, benzene, pyridine, tetrahydrofuran, and dimethyl sulfoxide[2] |
| Storage Temperature | -20°C[1] | Room temperature |
Experimental Protocols
Accurate determination of the physical and chemical properties of this compound relies on standardized experimental protocols. The following sections detail the methodologies for key analytical techniques.
Melting Point Determination
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The apparatus is allowed to cool, and a second, fresh sample is heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound and confirm the position of deuterium (B1214612) labeling.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR and ¹³C NMR spectra are acquired.
-
The absence or significant reduction of signals at specific chemical shifts in the ¹H NMR spectrum, corresponding to the deuterated positions, confirms the isotopic labeling.
-
The ¹³C NMR spectrum will show characteristic shifts for the lupane (B1675458) skeleton. For Betulin, key ¹³C NMR signals in CDCl₃ are observed at approximately δ 150.5 (C-20), 109.7 (C-29), 79.0 (C-3), and 60.5 (C-28) ppm.[3]
-
2D NMR experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the isotopic purity of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.
-
Data Acquisition:
-
The sample is introduced into the mass spectrometer.
-
Data is acquired in positive or negative ion mode. For Betulin, a protonated molecule [M+H]⁺ is often observed.[4]
-
The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (approximately 445.74 Da).
-
The isotopic distribution of the molecular ion peak is analyzed to confirm the degree of deuterium incorporation.
-
Logical Workflow and Signaling Pathways
Betulin and its derivatives, including this compound, are of significant interest to the scientific community due to their diverse biological activities. The following diagrams illustrate a typical experimental workflow for the quality control of this compound and a representative signaling pathway influenced by its parent compound, Betulin.
Experimental Workflow for Quality Control of this compound
Caption: Quality Control Workflow for this compound.
Betulin's Influence on the PI3K/Akt/mTOR Signaling Pathway in Cancer Cells
Betulin has been shown to exert anti-cancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway.
Caption: Betulin's inhibitory effect on the PI3K/Akt/mTOR pathway.[5][6]
Conclusion
This technical guide provides essential data and methodologies for the characterization of this compound. The tabulated physical and chemical properties, along with the detailed experimental protocols, offer a solid foundation for researchers working with this isotopically labeled compound. The inclusion of a quality control workflow and a representative signaling pathway highlights the practical application and biological relevance of this compound in modern scientific research, particularly in the fields of oncology and virology. As a deuterated analog, this compound will continue to be a critical tool for elucidating the mechanisms of action and metabolic fate of its promising parent compound, Betulin.
References
- 1. This compound | TRC-B330242-2.5MG | LGC Standards [lgcstandards.com]
- 2. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, characterization and biological activities of betulin from Acacia nilotica bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
High-Purity Betulin-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available sources of high-purity Betulin-d3, its quantification, and its role in biological systems. This document is intended to serve as a valuable resource for researchers utilizing this compound in their studies, particularly in the fields of pharmacology, metabolomics, and drug development.
Commercial Sources and Specifications of High-Purity this compound
High-purity this compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The choice of supplier may depend on the required quantity, desired isotopic purity, and available documentation. Below is a summary of major commercial sources and their typical product specifications. While specific batch data can be found on the Certificate of Analysis (CoA) provided with the product, the following table represents common specifications.
Table 1: Commercially Available Sources of High-Purity this compound
| Supplier | Product Name | Catalog Number (Example) | Purity | Isotopic Enrichment (d3) | Formulation |
| LGC Standards | This compound | TRC-B330242 | ≥98% (Chemical) | ≥95% | Solid |
| MedchemExpress | This compound-1 | HY-N0083S2 | >98% (Chemical) | Not specified, Deuterium labeled | Solid |
| United States Biological | This compound | B330241 | Not specified | Not specified, Isotope labeled | Solid |
Note: Purity and isotopic enrichment values are typical and may vary between batches. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.
A Certificate of Analysis for a closely related compound, Betulinic Acid-d3, from LGC Standards indicates a chemical purity of 96% and an isotopic purity of >95%, with a detailed mass distribution profile. It is expected that a CoA for this compound from a reputable supplier would provide similar detailed information.
Experimental Protocols: Quantification of Betulin in Biological Matrices
This compound is an ideal internal standard for the accurate quantification of unlabeled (endogenous or administered) Betulin in complex biological matrices such as plasma, serum, or cell lysates, using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The following is a detailed protocol for the quantification of Betulin in rat plasma, adapted from a validated LC-ESI/MS/MS method, and modified to incorporate the use of this compound as an internal standard.
Objective
To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Betulin in rat plasma using this compound as an internal standard.
Materials and Reagents
-
Betulin (analyte)
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Rat plasma (blank)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Betulin and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Betulin stock solution with methanol to create working standard solutions at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the Betulin working standard solutions into blank rat plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 50% B
-
0.5-3.0 min: 50-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-50% B
-
4.1-5.0 min: 50% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Betulin: m/z [M+H]+ → fragment ions (to be determined by infusion of the standard)
-
This compound: m/z [M+H]+ → fragment ions (to be determined by infusion of the standard)
-
Data Analysis
The concentration of Betulin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the calibration standards.
Biological Activity and Signaling Pathway
Betulin is a naturally occurring pentacyclic triterpene that exhibits a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer effects. One of its key mechanisms of action is the inhibition of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.
SREBPs are transcription factors that play a central role in the synthesis of cholesterol and fatty acids. Betulin inhibits the maturation of SREBPs by promoting the interaction between SREBP cleavage-activating protein (SCAP) and insulin-induced gene (Insig) proteins in the endoplasmic reticulum. This interaction prevents the translocation of the SREBP-SCAP complex to the Golgi apparatus, thereby blocking the proteolytic cleavage and activation of SREBPs. The inhibition of SREBP activation leads to a downstream reduction in the expression of genes involved in lipid biosynthesis.
Below is a diagram illustrating the inhibitory effect of Betulin on the SREBP signaling pathway.
Caption: Betulin's inhibition of the SREBP signaling pathway.
Experimental Workflow: LC-MS/MS Quantification
The following diagram outlines the general workflow for the quantification of Betulin in a biological sample using this compound as an internal standard.
Caption: Workflow for Betulin quantification using LC-MS/MS.
This technical guide provides a foundational understanding of the commercial availability, analytical quantification, and biological relevance of high-purity this compound. For specific applications, researchers are encouraged to consult the detailed product information from suppliers and relevant scientific literature.
Deuterium-Labeled Betulin for In Vivo Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924), a naturally occurring pentacyclic triterpene found abundantly in the bark of birch trees, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. However, its poor solubility and bioavailability have posed challenges to its clinical development. To overcome these limitations and to better understand its metabolic fate, deuterium (B1214612) labeling of betulin presents a powerful strategy. Deuterium-labeled compounds are valuable tools in metabolic research as they can be readily traced and quantified in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without altering the parent molecule's fundamental biological activity.[1][2]
This technical guide provides a comprehensive overview of the use of deuterium-labeled betulin for in vivo metabolic studies. It covers a proposed synthesis method, detailed metabolic pathways based on studies of unlabeled betulin, a proposed experimental workflow for in vivo studies, and a summary of available pharmacokinetic data for unlabeled betulin and its derivatives.
Synthesis of Deuterium-Labeled Betulin: A Proposed Protocol
While specific protocols for the direct deuteration of betulin are not extensively documented in publicly available literature, a feasible synthetic route can be proposed based on established methods for deuterating lupane-type triterpenes.[1][2] The following protocol outlines a hypothetical, yet scientifically grounded, approach for the synthesis of deuterium-labeled betulin.
Objective: To introduce deuterium atoms at specific, metabolically stable positions of the betulin molecule. A common strategy involves the reduction of a ketone precursor with a deuterated reducing agent.
Proposed Experimental Protocol:
-
Oxidation of Betulin to Betulone (B1248025):
-
Dissolve betulin in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an oxidizing agent, for example, pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and triethylamine).
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by quenching with an appropriate reagent (e.g., sodium bicarbonate solution for PCC) and extract the product with an organic solvent.
-
Purify the resulting betulone by column chromatography on silica (B1680970) gel.
-
-
Deuteration of Betulone:
-
Dissolve the purified betulone in a deuterated solvent, such as methanol-d4 (B120146) (CD3OD).
-
Cool the solution in an ice bath.
-
Add a deuterated reducing agent, such as sodium borodeuteride (NaBD4), portion-wise. The deuterium from NaBD4 will be incorporated at the C3 position.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with D2O.
-
Extract the deuterium-labeled betulin with an organic solvent.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate (B86663).
-
Purify the deuterium-labeled betulin by column chromatography.
-
-
Characterization:
-
Confirm the structure and deuterium incorporation by NMR spectroscopy (¹H NMR and ²H NMR) and mass spectrometry (MS). In the ¹H NMR, a decrease in the signal intensity of the proton at the deuterated position is expected. The ²H NMR will show a signal corresponding to the incorporated deuterium. Mass spectrometry will show a corresponding increase in the molecular weight of the labeled compound.
-
Proposed Synthesis Workflow Diagram:
Caption: A proposed workflow for the synthesis of deuterium-labeled betulin.
Metabolic Pathways of Betulin
In vivo studies in rats have revealed that betulin undergoes extensive metabolism, primarily through Phase I and Phase II reactions, leading to a large number of metabolites.[3]
Phase I Metabolism
Phase I reactions introduce or expose functional groups on the betulin molecule, typically increasing its polarity. The primary Phase I metabolic routes for betulin are:
-
Demethylation: Removal of a methyl group.
-
Dehydroxylation: Removal of a hydroxyl group.
-
Deoxidization: Removal of an oxygen atom.
-
Dehydration: Removal of a water molecule.
A study identified 56 potential Phase I metabolites of betulin in rats, indicating a complex metabolic profile.[3]
Phase II Metabolism
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion. The main Phase II conjugation reactions for betulin are:
-
Sulfation: Conjugation with a sulfate group.
-
Taurine Conjugation: Conjugation with the amino acid taurine.
-
Cysteine Conjugation: Conjugation with the amino acid cysteine.
-
N-acetylcysteine Conjugation: Conjugation with N-acetylcysteine.
Six Phase II metabolites resulting from these conjugation pathways have been identified in rats.[3]
Metabolic Pathways Diagram:
Caption: An overview of the Phase I and Phase II metabolic pathways of betulin.
In Vivo Metabolic Studies: A Proposed Experimental Workflow
The following outlines a general workflow for conducting in vivo metabolic studies of deuterium-labeled betulin in an animal model, such as rats or mice.
Proposed Experimental Protocol:
-
Animal Model and Acclimation:
-
Select a suitable animal model (e.g., Sprague-Dawley rats).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Dosing and Administration:
-
Prepare a suitable formulation of deuterium-labeled betulin for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Due to betulin's low solubility, a vehicle such as a suspension in sesame oil or a solution in a co-solvent system may be necessary.[4]
-
Administer a single dose of deuterium-labeled betulin to the experimental group. A control group should receive the vehicle only.
-
-
Sample Collection:
-
Collect biological samples (blood, urine, and feces) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) post-administration.
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, intestine, and tumor tissue if applicable).
-
-
Sample Preparation:
-
Process blood samples to obtain plasma or serum.
-
Homogenize tissue samples.
-
Perform extraction of the parent compound and its metabolites from the biological matrices using an appropriate method, such as liquid-liquid extraction or solid-phase extraction.
-
-
Analytical Quantification and Identification:
-
Utilize a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), for the quantification of deuterium-labeled betulin and its metabolites. The mass shift due to deuterium labeling allows for clear differentiation from endogenous compounds.
-
Employ high-resolution mass spectrometry (HRMS) and NMR spectroscopy for the structural elucidation of novel metabolites.
-
-
Pharmacokinetic and Metabolic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) for the parent compound and its major metabolites.
-
Profile the metabolites in different biological samples to understand the distribution and excretion pathways.
-
Proposed In Vivo Experimental Workflow Diagram:
Caption: A proposed workflow for in vivo metabolic studies of deuterium-labeled betulin.
Pharmacokinetic Data of Unlabeled Betulin and Derivatives
To date, no in vivo pharmacokinetic data for deuterium-labeled betulin has been published. However, studies on unlabeled betulin and its derivatives provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
| Compound | Animal Model | Dose and Route | Cmax | Tmax | t1/2 (elimination) | AUC | Reference |
| Betulin | Rats | i.p. in sesame oil | ~0.13 µg/mL (dose-independent) | 4 h | Not Reported | Not Reported | [4] |
| Betulin | Dogs | s.c. in PEG 400/NaCl | 0.33 µg/mL (at 300 mg/kg after 28 days) | Not Reported | Not Reported | Not Reported | [4] |
| Betulinic Acid | CD-1 Mice | 250 mg/kg i.p. | Not Reported | 0.15 h | 11.5 h | Not Reported | [5] |
| Betulinic Acid | CD-1 Mice | 500 mg/kg i.p. | Not Reported | 0.23 h | 11.8 h | Not Reported | [5] |
| Betulinic Acid (in skin) | CD-1 Mice | 500 mg/kg i.p. | 300.9 µg/mL | 3.90 h | 20.2 h (β-phase) | 3504 µg/h/mL | [5] |
| 28-O-succinyl betulin (SBE) | Rats | 5 mg/kg i.v. | Not Reported | Not Reported | 9.77 ± 2.70 h | 2729.27 ± 776.23 h·ng/mL | [6] |
| 28-O-succinyl betulin (SBE) | Rats | 200 mg/kg oral | 1042.76 ± 259.11 ng/mL | ~4 h | 11.13 ± 2.03 h | 9719.28 ± 2910.56 h·ng/mL | [6] |
Note: The poor aqueous solubility of betulin and its derivatives significantly impacts their bioavailability, and different formulation strategies can lead to varied pharmacokinetic profiles.
Conclusion
Deuterium-labeled betulin is a promising tool for elucidating the complex metabolic pathways and pharmacokinetic properties of this pharmacologically active natural product. While direct in vivo studies utilizing deuterium-labeled betulin are currently lacking in the scientific literature, this guide provides a robust framework for researchers in the field. By following the proposed synthesis, in vivo experimental workflow, and analytical methodologies, a deeper understanding of betulin's metabolic fate can be achieved. Such studies are crucial for the rational design of novel betulin derivatives with improved bioavailability and therapeutic efficacy, ultimately paving the way for their potential clinical applications.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. UHPLC-Q-TOF-MS/MS based screening and identification of the metabolites in vivo after oral administration of betulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Preliminary Pharmacokinetic Study of Betulin, the Main Pentacyclic Triterpene from Extract of Outer Bark of Birch (Betulae alba cortex) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue distribution of betulinic acid in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Application of Betulin-d3 as an Internal Standard in Mass Spectrometry
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of quantitative mass spectrometry, particularly within pharmaceutical development and clinical research, achieving analytical accuracy and precision is paramount. Deuterated internal standards are the gold standard for mitigating variability in bioanalysis.[1] This technical guide details the role, application, and methodological considerations of Betulin-d3 as an internal standard (IS) for the quantitative analysis of Betulin (B1666924) and related pentacyclic triterpenoids. This compound, being chemically identical to its unlabeled counterpart, provides a stable and predictable reference point, ensuring the generation of robust and reliable data by correcting for variations in sample preparation, matrix effects, and instrument response.[1]
The Core Principles of Deuterated Internal Standards
The fundamental principle of using a deuterated internal standard is to introduce a compound that is chemically identical to the analyte but physically distinguishable by the mass spectrometer.[1] By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (B1214612) (²H or D), the mass of the internal standard is incrementally increased.[1] This mass shift allows the mass spectrometer to differentiate between the analyte and the deuterated IS, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1]
This co-elution and analogous behavior are critical for compensating for several sources of error:
-
Matrix Effects: Biological matrices like plasma and tissue are complex mixtures that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][2] A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate signal normalization.[1]
-
Extraction Recovery: The efficiency of extracting an analyte from a biological matrix can vary between samples.[1] Since the deuterated IS has the same extraction properties as the analyte, it compensates for any potential losses during sample preparation.[1]
-
Instrumental Drift: The performance and sensitivity of a mass spectrometer can fluctuate over time.[2] The internal standard provides a constant reference to normalize these variations, ensuring consistent data across a batch.[1][2]
The use of a stable isotopically labeled version of the analyte, such as this compound for Betulin, is considered the best practice in bioanalysis for its ability to provide a measure of control for extraction, HPLC injection, and ionization variability.[3]
This compound as an Internal Standard for Betulin Quantification
Betulin is a naturally occurring pentacyclic triterpenoid (B12794562) with a range of pharmacological activities, including anti-inflammatory and antiviral properties.[4][5] However, its poor aqueous solubility can hinder its bioavailability and therapeutic application.[6][7][8] Accurate quantification in biological matrices is essential for pharmacokinetic and drug development studies.
Why this compound is the Ideal IS for Betulin:
-
Identical Physicochemical Properties: this compound shares the same solubility, polarity, and pKa as Betulin. This ensures it co-elutes chromatographically and behaves identically during extraction and ionization.[1][3]
-
Correction for Poor Ionization: Neutral triterpenes like Betulin are not easily ionized by electrospray ionization (ESI).[9] Analytical methods may require pre-column derivatization to improve ionization efficiency.[9] this compound will undergo the same derivatization reaction, correcting for any variability in reaction efficiency.
-
Mass Differentiation: The "d3" designation indicates the replacement of three hydrogen atoms with deuterium, increasing the mass by 3 Daltons. This provides a clear mass shift, preventing isotopic crosstalk while being small enough not to significantly alter retention time.
Experimental Protocol: Quantification of Betulin in Rat Plasma using this compound
This section provides a generalized, detailed methodology for the quantification of Betulin in a biological matrix using this compound as an internal standard, synthesized from common practices in the literature.[9][10]
4.1 Materials and Reagents
-
Betulin (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (B129727) (MeOH), HPLC Grade
-
Ethyl Acetate, HPLC Grade
-
Formic Acid
-
Rat Plasma (Blank)
-
Ultrapure Water
4.2 Sample Preparation (Protein Precipitation)
-
Prepare stock solutions of Betulin and this compound in methanol (e.g., 1 mg/mL).
-
Create a working internal standard solution by diluting the this compound stock solution with 50:50 ACN:MeOH to a final concentration of 50 ng/mL.
-
Spike 50 µL of rat plasma samples, calibration standards, and quality controls with 150 µL of the working internal standard solution.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4.3 LC-MS/MS Parameters
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 50% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical):
-
Betulin: Q1: 443.4 -> Q3: 425.4 (Parent ion -> Product ion)
-
This compound: Q1: 446.4 -> Q3: 428.4 (Parent ion+3 -> Product ion+3) (Note: Exact m/z values must be optimized experimentally by infusing the pure compounds.)
Data Presentation and Method Validation
Method validation is performed according to regulatory guidelines (e.g., FDA, EMA).[11] The following tables summarize typical quantitative data expected from a validated LC-MS/MS assay for Betulin using this compound. The data is representative and synthesized from published methods for similar compounds.[5][9][10]
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
|---|---|
| Linearity Range | 2.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[9] |
| LLOQ Signal-to-Noise Ratio (S/N) | > 10 |
Table 2: Accuracy and Precision (Inter- and Intra-day)
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 2.5 | ≤ 9.0% | ± 8.5% | ≤ 9.5% | ± 9.0% |
| Low QC | 5.0 | ≤ 6.4%[10] | ± 7.0% | ≤ 7.5% | ± 8.2% |
| Mid QC | 50.0 | ≤ 5.8% | ± 5.5% | ≤ 6.8% | ± 6.5% |
| High QC | 160.0 | ≤ 4.5% | ± 4.0% | ≤ 5.2% | ± 5.8% |
(Acceptance criteria are typically within ±15% for precision and accuracy, and ±20% at the LLOQ)[9]
Table 3: Matrix Effect and Recovery
| Quality Control Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
|---|---|---|---|
| Low QC | 5.0 | 96.5% | 86.7%[9] |
| Mid QC | 50.0 | 98.2% | 89.1% |
| High QC | 160.0 | 97.1% | 88.5% |
(Values close to 100% indicate minimal matrix effects and high, consistent recovery.)
Visualizations
Diagram: Principle of Internal Standard Correction
Caption: Logical flow of internal standard correction in mass spectrometry.
Diagram: Quantitative Bioanalysis Workflow
Caption: Standard workflow for quantitative bioanalysis using an internal standard.
Conclusion
This compound serves as an exemplary internal standard for the robust, accurate, and precise quantification of Betulin in complex biological matrices. Its use adheres to the highest standards of bioanalytical practice by effectively compensating for inevitable process variability. The methodologies and validation data presented in this guide demonstrate that a properly developed and validated LC-MS/MS method employing this compound can deliver high-quality data essential for advancing drug development and research programs involving Betulin and its analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Betulin | C30H50O2 | CID 72326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS Method for the Analysis of Birch (Betula sp.) Bark Bioactives Extracted with Biosolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemopreventive and Chemotherapeutic Potential of Betulin and Betulinic Acid: Mechanistic Insights From In Vitro, In Vivo and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betulin-3,28-diphosphate. Physico-Chemical Properties and In Vitro Biological Activity Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Preliminary Pharmacokinetic Study of Betulin, the Main Pentacyclic Triterpene from Extract of Outer Bark of Birch (Betulae alba cortex) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-ESI/MS/MS method with precolumn derivatization for the determination of betulin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of betulinic acid in mouse, rat and dog plasma using electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
Safeguarding Research: A Technical Guide to the Safe Handling of Betulin-d3 in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Physicochemical Properties
Betulin-d3 is a deuterated form of Betulin, a naturally occurring pentacyclic triterpenoid. The introduction of deuterium (B1214612) atoms is not expected to significantly alter the fundamental chemical reactivity or toxicological profile of the molecule. Key physicochemical data for the parent compound, Betulin, are summarized below to inform safe handling practices.
| Property | Value | References |
| Molecular Formula | C30H47D3O2 | [1] |
| Molecular Weight | 445.74 g/mol | [1] |
| Appearance | White to off-white powder/crystalline solid | [2][3] |
| Melting Point | 256-257 °C | [2][3] |
| Boiling Point | ~493.26 °C (estimate) | [2][3] |
| Solubility | Soluble in alcohol, chloroform, and benzene. Slightly soluble in cold water and petroleum ether. | [2] |
| Stability | Considered stable. Hygroscopic. | [2][4] |
Hazard Identification and Toxicological Profile
The primary hazards associated with Betulin, and by extension this compound, are related to its potential for irritation and the effects of dust inhalation. While not classified as acutely toxic, appropriate precautions are necessary to minimize exposure.
| Hazard | Description |
| Eye Irritation | May cause eye irritation and potential damage in some individuals.[4] |
| Skin Irritation | Can cause skin inflammation upon contact in some individuals and may exacerbate pre-existing dermatitis.[4] |
| Inhalation | Inhalation of dust may cause respiratory system irritation.[4] |
| Ingestion | Not classified as harmful by ingestion, but may cause gastrointestinal discomfort.[4] |
Toxicological Data (for Betulin):
| Endpoint | Value | Species | References |
| Oral TDLo (Lowest Published Toxic Dose) | 75 mg/kg | Rat | [5] |
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is crucial to ensure a safe laboratory environment. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: Use only in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.[6]
-
Containment: For weighing and transferring solids, a balance enclosure or powder containment hood should be utilized to minimize dust dispersion.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety glasses or goggles are mandatory.[6][7]
-
Hand Protection: Wear impervious gloves, such as nitrile or neoprene.[6][7]
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of significant dust generation, additional protective clothing may be necessary.[7]
-
Respiratory Protection: If engineering controls are insufficient to control airborne dust, a NIOSH-approved respirator with a particulate filter is recommended.[7]
Experimental Protocols and Handling Procedures
Detailed methodologies for handling this compound should be incorporated into standard operating procedures (SOPs).
Receiving and Storage
-
Upon receipt, inspect the container for damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Recommended storage temperature is 2-8°C.[2]
Weighing and Solution Preparation
-
Perform all weighing operations within a balance enclosure or a chemical fume hood to contain dust.
-
Use appropriate tools (e.g., spatulas) to handle the solid material. Avoid creating dust clouds.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Spill and Emergency Procedures
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Alert emergency personnel.
-
Ensure adequate ventilation.
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
Skin Contact: Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician.[3]
-
Eye Contact: Flush eyes with water as a precaution.[3]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]
Visualizing Safety Workflows and Logical Relationships
To further clarify the safety procedures, the following diagrams illustrate the general workflow for handling this compound and the logical hierarchy of safety precautions.
References
- 1. This compound | TRC-B330242-2.5MG | LGC Standards [lgcstandards.com]
- 2. Betulin | 473-98-3 [chemicalbook.com]
- 3. Betulin - Safety Data Sheet [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemos.de [chemos.de]
- 7. zoetisus.com [zoetisus.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Analysis of Betulin using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924), a pentacyclic triterpenoid (B12794562) predominantly found in the bark of birch trees, has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antiviral, and anti-cancer activities.[1][2] Accurate and precise quantification of betulin in various matrices, such as biological fluids, plant extracts, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and drug development. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high accuracy and precision, which is achieved by correcting for sample preparation losses and matrix effects using a stable isotope-labeled internal standard.
This document provides a comprehensive overview and detailed protocols for the analysis of betulin using a proposed Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) method.
Principle of Isotope Dilution Mass Spectrometry
IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, a hypothetical Betulin-d3) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the analyte but has a different mass. By measuring the ratio of the native analyte to the labeled internal standard in the mass spectrometer, any losses during sample extraction, purification, and analysis can be accurately compensated for, leading to highly reliable quantification.
Experimental Workflow
A typical workflow for the analysis of betulin by ID-LC-MS/MS is outlined below.
Caption: General workflow for Betulin analysis by ID-LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Betulin (analytical standard, >98% purity)
-
Hypothetical this compound (isotopically labeled internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Standard and Internal Standard Preparation
-
Betulin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of betulin in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the betulin stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the this compound stock solution.
Sample Preparation (from Birch Bark Extract)
-
Extraction:
-
Accurately weigh 100 mg of dried and powdered birch bark.
-
Perform Soxhlet extraction with ethanol (B145695) for 6 hours.
-
Alternatively, use ultrasound-assisted extraction by sonicating the sample in ethanol for 30 minutes.
-
-
Internal Standard Spiking: Add a known volume of the this compound working solution to the extract.
-
Purification (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the spiked extract onto the cartridge.
-
Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove impurities.
-
Elute betulin and the internal standard with a less polar solvent (e.g., acetonitrile or ethyl acetate).
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase.
LC-MS/MS Analysis
The chromatographic separation can be achieved using a reversed-phase C18 column. The mass spectrometric analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Logical Relationship for MRM:
Caption: Separation and detection logic in LC-MS/MS.
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 70% B, increase to 95% B over 5 min, hold for 2 min, return to initial |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
Proposed MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Betulin | 425.4 [M+H-H₂O]⁺ | 207.2 | 25 |
| Betulin | 425.4 [M+H-H₂O]⁺ | 189.2 | 30 |
| This compound | 428.4 [M+H-H₂O]⁺ | 210.2 | 25 |
Note: The precursor ion for betulin is often observed as the dehydrated ion [M+H-H₂O]⁺ in ESI positive mode. The product ions are based on the characteristic fragmentation of the triterpenoid backbone. These transitions should be optimized on the specific instrument used.
Data Presentation
The quantitative data obtained from the validation of a similar method for a related triterpenoid are summarized below to provide an expected performance range.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Conclusion
The proposed Isotope Dilution Mass Spectrometry method provides a robust and reliable approach for the accurate quantification of betulin. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the expected performance characteristics, offer a solid foundation for researchers, scientists, and drug development professionals. The use of a stable isotope-labeled internal standard is paramount to achieving the high accuracy and precision required for demanding applications in pharmaceutical and biomedical research. While a specific isotopically labeled betulin standard is not readily commercially available, its synthesis would be a critical step for the implementation of this gold-standard analytical method.
References
Betulin-d3 in Metabolic Stability Assays: A Comprehensive Guide for Researchers
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of drug discovery and development, understanding the metabolic stability of a new chemical entity (NCE) is paramount. Metabolic stability assays are crucial in vitro studies that predict a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1][2] This information is vital for forecasting in vivo pharmacokinetic parameters such as half-life and clearance, ultimately influencing dosing regimens and potential drug-drug interactions.[3][4] Betulin (B1666924), a naturally occurring pentacyclic triterpene, and its derivatives have garnered significant interest for their diverse pharmacological activities.[5][6] To enhance its metabolic profile, deuterium-labeled betulin, specifically betulin-d3 (B1161568), has been synthesized. The strategic replacement of hydrogen with deuterium (B1214612) atoms can significantly slow down metabolic degradation, a phenomenon known as the kinetic isotope effect.[7][8] This application note provides a detailed, step-by-step guide for conducting metabolic stability assays of this compound, utilizing it as both a test compound and an internal standard for accurate quantification.
The Role of Deuteration in Enhancing Metabolic Stability
Deuteration, the substitution of hydrogen with its stable isotope deuterium, strengthens the chemical bonds within a molecule.[8][9] Since many metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of carbon-hydrogen bonds, the stronger carbon-deuterium bond can decrease the rate of metabolism.[8] This can lead to an improved pharmacokinetic profile, including a longer half-life and increased systemic exposure.[7][10] this compound, with deuterium atoms at a metabolically labile position, is an ideal candidate for investigating the impact of deuteration on metabolic stability.
Data Presentation: Metabolic Stability Parameters of Betulin and Betulinic Acid
The following tables summarize pharmacokinetic data for the non-deuterated analogues, betulin and betulinic acid, which serve as a baseline for comparison with this compound. These values are indicative of the metabolic profile of the parent compounds.
Table 1: In Vivo Pharmacokinetic Parameters of Betulinic Acid in Mice [9]
| Parameter | Value | Units |
| Elimination Half-Life (t½) | 11.5 - 11.8 | hours |
| Total Clearance (CL) | 13.5 - 13.6 | L/kg/h |
Data obtained from studies in CD-1 mice after intraperitoneal administration.[9]
Table 2: Example In Vitro Metabolic Stability Data for a Test Compound in Human Liver Microsomes
| Time (minutes) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Table 3: Calculated In Vitro Metabolic Stability Parameters
| Parameter | Value | Units |
| Half-Life (t½) | 25 | minutes |
| Intrinsic Clearance (CLint) | 27.7 | µL/min/mg protein |
These are example data and calculations for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay of this compound in Human Liver Microsomes
This protocol outlines the procedure for determining the metabolic stability of this compound as the test compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Betulin (for use as a non-deuterated control)
-
Internal Standard (a stable, non-metabolized compound for LC-MS/MS analysis)
-
Acetonitrile (B52724) (ice-cold)
-
96-well plates
-
Incubator with shaking capabilities (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare working solutions of this compound and the non-deuterated betulin control by diluting the stock solutions in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[1]
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension.
-
Add the this compound or betulin working solution to the wells to initiate the pre-incubation. Gently mix.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[11]
-
Incubate the plate at 37°C with constant shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the incubation mixture.[1]
-
Immediately terminate the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard to the collected aliquots. This step precipitates the proteins and stops enzymatic activity.[1]
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).[8]
-
Protocol 2: this compound as an Internal Standard for the Bioanalysis of Betulin
This protocol describes the use of this compound as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of betulin in biological matrices.
Materials:
-
This compound (as the internal standard)
-
Betulin (as the analyte)
-
Biological matrix (e.g., plasma, liver microsome incubate)
-
Acetonitrile (ice-cold)
-
LC-MS/MS system
Procedure:
-
Preparation of Internal Standard Spiking Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Prepare a working spiking solution of this compound in acetonitrile at a fixed concentration.
-
-
Sample Preparation:
-
To a known volume of the biological sample containing betulin, add a fixed volume of the this compound internal standard spiking solution.
-
Vortex the sample to ensure thorough mixing.
-
Precipitate the proteins by adding a larger volume of ice-cold acetonitrile.
-
Vortex again and then centrifuge to pellet the proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method that can distinguish between betulin and this compound based on their mass-to-charge ratios (m/z).
-
Analyze the calibration standards, quality control samples, and unknown samples.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte (betulin) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of betulin in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of a SIL-IS like this compound helps to correct for matrix effects and variations in extraction recovery and instrument response, leading to highly accurate and precise results.[2][6][12]
-
Visualizations
Caption: Workflow for the in vitro metabolic stability assay of this compound.
Caption: General metabolic pathways of Betulin.
Conclusion
This guide provides a comprehensive framework for researchers to conduct metabolic stability assays using this compound. By following the detailed protocols, scientists can effectively evaluate the metabolic profile of deuterated betulin and leverage its properties as a superior internal standard for bioanalytical applications. The strategic use of deuteration is a powerful tool in modern drug discovery, enabling the optimization of pharmacokinetic properties and leading to the development of safer and more effective therapeutics.[7] The data generated from these assays will provide critical insights into the potential of this compound as a drug candidate and aid in its progression through the development pipeline.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. labscorps.co.uk [labscorps.co.uk]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on the metabolites of betulinic acid in vivo and in vitro by ultra high performance liquid chromatography with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Quantitative Analysis of Betulin in Tissue Samples Using a Deuterated Internal Standard by LC-MS/MS
Application Note
Introduction
Betulin, a pentacyclic triterpenoid (B12794562) found abundantly in the bark of birch trees, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. As research into the therapeutic potential of Betulin progresses, there is a critical need for robust and reliable analytical methods to quantify its concentration in biological matrices. This is particularly important for pharmacokinetic, toxicodynamic, and drug metabolism studies in preclinical animal models.
This application note details a sensitive and specific method for the quantitative analysis of Betulin in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as a deuterated analog of Betulin (e.g., Betulin-d3), is crucial for achieving high accuracy and precision.[1][2] Deuterated internal standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar ionization effects, thereby effectively compensating for variations during sample preparation and analysis.[1][2][3]
The protocol described herein provides a comprehensive workflow, including tissue homogenization, solid-phase extraction (SPE) for sample clean-up, and optimized LC-MS/MS parameters for the accurate quantification of Betulin.
Principle
The method is based on the principle of stable isotope dilution analysis. A known amount of a deuterated internal standard (IS), this compound, is added to the tissue homogenate at the beginning of the sample preparation process. The analyte (Betulin) and the IS are then co-extracted and analyzed by LC-MS/MS. The chromatographic system separates Betulin and this compound from other matrix components, and the mass spectrometer detects and quantifies both compounds using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of Betulin in the unknown sample, based on a calibration curve prepared with known concentrations of Betulin and a constant concentration of the IS. This approach minimizes the impact of matrix effects and variations in extraction recovery and instrument response.[3]
Experimental Protocols
Materials and Reagents
-
Betulin (purity ≥98%)
-
This compound (or other suitable deuterated Betulin standard, purity ≥98%)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of the tissue sample.
-
Add 1 mL of ice-cold PBS (pH 7.4) to the tissue.
-
Homogenize the tissue sample using a bead beater or an ultrasonic homogenizer until a uniform homogenate is obtained. Keep the sample on ice throughout the process to minimize degradation.
-
-
Internal Standard Spiking:
-
To 500 µL of the tissue homogenate, add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
-
Protein Precipitation:
-
Add 1.5 mL of cold acetonitrile to the homogenate-IS mixture.
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 20% methanol in water to remove polar impurities.
-
Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 80% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 80% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions (example):
-
Betulin: Precursor ion (Q1) m/z 443.4 → Product ion (Q3) m/z 425.4
-
This compound (IS): Precursor ion (Q1) m/z 446.4 → Product ion (Q3) m/z 428.4
-
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Collision Energy: Optimize for each MRM transition.
-
Data Presentation
The quantitative data for the analysis of Betulin in tissue samples should be summarized for clarity and easy comparison. The following tables provide an example of how to present the results of a method validation.
Table 1: Calibration Curve for Betulin in Tissue Homogenate
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 101.2 |
| 50 | 0.592 | 99.8 |
| 100 | 1.180 | 100.5 |
| 500 | 5.950 | 99.1 |
| 1000 | 11.920 | 99.3 |
| Linear Range | 1 - 1000 ng/mL | |
| Correlation Coefficient (r²) | ≥ 0.995 | |
| LLOQ | 1 ng/mL |
Table 2: Precision and Accuracy of the Method
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%RSD) (n=18, 3 days) | Inter-day Accuracy (%) (n=18, 3 days) |
| Low QC | 3 | 4.5 | 103.1 | 5.2 | 101.8 |
| Medium QC | 80 | 3.1 | 98.9 | 4.0 | 99.5 |
| High QC | 800 | 2.5 | 101.5 | 3.3 | 100.7 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 88.2 | 95.7 |
| Medium QC | 80 | 91.5 | 98.2 |
| High QC | 800 | 90.1 | 97.5 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Betulin in tissue samples.
Caption: Logic of using a deuterated internal standard for accurate quantification.
References
Troubleshooting & Optimization
Improving the ionization efficiency of Betulin for LC-MS analysis.
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the LC-MS analysis of betulin (B1666924). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the ionization efficiency of betulin in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high ionization efficiency for betulin in LC-MS?
A1: Betulin, a pentacyclic triterpenoid, presents several challenges for LC-MS analysis due to its chemical structure:
-
Low Polarity: Its largely nonpolar hydrocarbon skeleton results in poor ionization by electrospray ionization (ESI), which typically favors more polar and charged molecules.
-
Lack of Readily Ionizable Groups: Betulin possesses two hydroxyl groups at positions C-3 and C-28, which are not easily protonated or deprotonated under standard ESI conditions.
-
Adduct Variability: In positive ion mode, betulin has a tendency to form various adducts, including protonated molecules [M+H]+, sodium adducts [M+Na]+, potassium adducts [M+K]+, and even sodiated dimers [2M+Na]+.[1] This can lead to a fragmented signal and complicate quantification if not properly controlled.
-
Absence of a Strong Chromophore: This makes UV detection less sensitive, positioning LC-MS as the preferred method for quantification.[1][2]
Q2: Which ionization technique, ESI or APCI, is generally better for betulin analysis?
A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for betulin analysis, and the optimal choice depends on the specific analytical goals and instrumentation available.
-
Electrospray Ionization (ESI): ESI is widely used, particularly in the positive ion mode. It often results in the formation of various adducts, with the sodium adduct [M+Na]+ or sodiated dimer [2M+Na]+ sometimes providing the most stable and intense signal.[1] For acidic derivatives of betulin, such as betulinic acid, negative ion mode ESI can be very effective, detecting the deprotonated molecule [M-H]-.[3]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is often more suitable for less polar to non-polar compounds like betulin.[4][5] It is a higher-energy ionization technique that can provide better sensitivity for molecules that do not ionize well in solution.[4] One comparative study on triterpenoids found that APCI could achieve high sensitivity for some compounds in this class.[6]
Recommendation: It is advisable to screen both ESI and APCI sources during method development to determine which provides the best sensitivity and stability for your specific sample matrix and LC conditions.
Q3: How can I improve the signal intensity of betulin using mobile phase additives?
A3: Mobile phase additives can significantly enhance the ionization of betulin by promoting the formation of a single, stable ion.
-
Acidic Modifiers: Adding a small amount of formic acid (typically 0.1%) to the mobile phase can promote the formation of the protonated molecule [M+H]+ in positive ion mode ESI.[7] This works by lowering the pH of the droplets, making it easier for the analyte to accept a proton.
-
Salt Additives for Adduct Formation: To encourage the formation of a specific and stable adduct, a low concentration of a salt can be added. For instance, adding sodium acetate (B1210297) (e.g., 1 mM) to the mobile phase can drive the ionization towards the formation of the sodium adduct [M+Na]+, which is often more intense and reproducible than the protonated molecule for betulin.[1][2]
Below is a diagram illustrating the decision process for selecting a mobile phase additive.
Caption: Decision workflow for mobile phase additive selection.
Troubleshooting Guides
Issue 1: Low or No Signal for Betulin
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Ionization Source | Screen both ESI and APCI sources. Betulin is a non-polar molecule and may ionize more efficiently with APCI. | Identification of the source providing the highest signal-to-noise ratio. |
| Inefficient Ion Formation | In positive ESI mode, add 0.1% formic acid to the mobile phase to encourage [M+H]+ formation. Alternatively, add 1 mM sodium acetate to promote the formation of the more stable [M+Na]+ adduct.[1][2] | A significant increase in the abundance of a single ionic species. |
| Incorrect Mass Monitoring | Betulin can form multiple adducts ([M+H]+, [M+Na]+, [M+K]+, [2M+Na]+).[1] Perform a full scan to identify all adducts present and select the most abundant and stable one for single ion monitoring (SIM) or MRM analysis. | The chromatogram will show a clear peak at the m/z of the most abundant adduct. |
| Poor Desolvation | Increase the drying gas temperature and flow rate in the MS source to ensure complete desolvation of the droplets, which is crucial for non-polar analytes. | Improved signal intensity and reduced baseline noise. |
Issue 2: Poor Reproducibility and Unstable Signal
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Competition in Ionization | The signal for betulin can be suppressed by co-eluting compounds from the matrix. Improve chromatographic separation to isolate betulin from interfering matrix components. | A more stable and reproducible peak area for betulin. |
| Fluctuating Adduct Formation | Inconsistent levels of sodium or potassium in the LC system can cause the ratio of different adducts to vary between injections.[1] Add a controlled amount of an additive (e.g., 1 mM sodium acetate) to the mobile phase to force the formation of a single, stable adduct. | Consistent formation of the target adduct, leading to improved peak area reproducibility (%RSD < 15%). |
| Source Contamination | A dirty MS source can lead to inconsistent ionization. Clean the ion source, including the capillary, skimmer, and ion transfer tube, according to the manufacturer's protocol. | Restoration of signal intensity and stability. |
Experimental Protocols
Protocol 1: Enhancing Betulin Ionization via Sodium Adduct Formation
This protocol details a method to improve the sensitivity of betulin detection by promoting the formation of sodium adducts.
-
Standard Preparation:
-
Prepare a stock solution of betulin at 1 mg/mL in methanol.
-
Create a series of working standards by diluting the stock solution with the mobile phase.
-
-
LC-MS Conditions:
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 1 mM Sodium Acetate.
-
Mobile Phase B: Methanol with 1 mM Sodium Acetate.
-
Gradient: Start with 70% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Positive ESI Mode):
-
Ion Source: ESI.
-
Scan Mode: Full Scan (m/z 200-1000) for initial investigation, followed by SIM or MRM.
-
Monitored Ion (SIM): m/z 465.4 for [M+Na]+. For the dimer, monitor m/z 907.8 for [2M+Na]+.[1]
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Below is a diagram illustrating the experimental workflow.
References
- 1. Development of an LC-MS Method for the Analysis of Birch (Betula sp.) Bark Bioactives Extracted with Biosolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of betulinic acid in mouse, rat and dog plasma using electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interfaces for LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Best Practices for Storage and Handling of Betulin-d3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling Betulin-d3 to ensure its stability and integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2] Storing the compound in a desiccator can provide additional protection against humidity.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be stored in amber glass vials with PTFE-lined caps (B75204) at -20°C for long-term storage. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[3] It is crucial to minimize the exposure of the solution to light and to ensure the vial is tightly sealed to prevent solvent evaporation and contamination.
Q3: What are the recommended solvents for preparing this compound solutions?
A3: this compound is slightly soluble in chloroform, DMSO, and methanol (B129727) (with heating or sonication).[1][2] For creating stock solutions, high-purity aprotic solvents are generally recommended to minimize the risk of hydrogen-deuterium (H/D) exchange. The choice of solvent should also be compatible with the intended analytical method (e.g., LC-MS).
Q4: What is hydrogen-deuterium (H/D) exchange and how can I prevent it?
A4: H/D exchange is a chemical reaction where a deuterium (B1214612) atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment, such as from protic solvents or moisture. This can compromise the isotopic purity of the standard and lead to inaccurate quantification. To prevent H/D exchange:
-
Avoid using protic solvents like water for prolonged storage.
-
Use high-purity aprotic solvents for reconstitution and dilution.
-
Handle the compound and solutions in a dry, inert atmosphere (e.g., under nitrogen or argon) whenever possible.
-
Ensure all glassware and equipment are thoroughly dried before use.
Q5: How does light exposure affect the stability of this compound?
A5: Like many organic molecules, this compound can be susceptible to photodegradation. Exposure to light, especially UV light, can lead to the formation of degradation products. Therefore, it is essential to store both the solid compound and its solutions in amber vials or in the dark to protect them from light.[3]
Q6: Can I prepare a mixed stock solution containing this compound and other standards?
A6: While it is possible, it is generally recommended to prepare individual stock solutions for each internal standard. This provides greater flexibility in preparing working solutions and minimizes the risk of cross-reactivity or degradation that could occur when different compounds are mixed.
Troubleshooting Guides
Issue 1: Inconsistent or Low Recovery of this compound Internal Standard
Symptom: The peak area or response of this compound is significantly lower than expected or varies widely between samples in an analytical run.
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution | Ensure the solid this compound is completely dissolved in the solvent. Use sonication or gentle heating if necessary, and visually inspect for any undissolved particles. |
| Degradation during Sample Preparation | Minimize the time samples are at room temperature. Keep samples on ice or in a cooling rack during processing. Evaluate the stability of this compound in the sample matrix under the specific processing conditions. |
| Matrix Effects in LC-MS | The sample matrix can suppress or enhance the ionization of this compound. Optimize the sample clean-up procedure (e.g., using solid-phase extraction) to remove interfering matrix components. |
| Adsorption to Surfaces | This compound may adsorb to the surfaces of glassware or plasticware. Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. |
| Pipetting or Dilution Errors | Calibrate pipettes regularly and ensure accurate and consistent dilutions are made. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Symptom: Additional peaks are observed in the chromatogram that are suspected to be degradation products of this compound.
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | Store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] Avoid prolonged exposure to air. |
| Photodegradation | Protect the compound and its solutions from light at all stages of handling and analysis by using amber vials and minimizing exposure. |
| pH-Mediated Degradation | Betulin and related triterpenoids can be sensitive to acidic or basic conditions. Ensure the pH of the solutions and sample matrix is neutral or as recommended for the specific assay. |
| Contamination | Use high-purity solvents and clean glassware to avoid contamination from external sources. |
Data Presentation
The stability of this compound in solution is critical for its use as an internal standard. While specific quantitative stability data for this compound is not extensively available, the following table provides representative stability data for triterpenoids in solution under various storage conditions. This data can be used as a general guideline for handling this compound.
Table 1: Representative Stability of Triterpenoid Solutions
| Solvent | Storage Temperature | Duration | Expected Stability | Recommendations |
| Acetonitrile | -20°C | > 6 months | High | Recommended for long-term storage of stock solutions. |
| Methanol | -20°C | > 6 months | High | Suitable for long-term storage. |
| DMSO | -20°C | > 6 months | High | Good for long-term storage, but ensure it is of high purity and anhydrous. |
| Acetonitrile | 4°C | 1-2 months | Moderate | Suitable for short to medium-term storage of working solutions. |
| Methanol | 4°C | 1-2 months | Moderate | Suitable for short to medium-term storage of working solutions. |
| Aqueous/Organic Mix | 4°C | < 1 week | Low to Moderate | Prepare fresh as needed. The presence of water can increase the rate of degradation and H/D exchange. |
| Room Temperature | Various | < 24 hours | Low | Avoid storing solutions at room temperature for extended periods. |
Disclaimer: This table provides generalized stability data for triterpenoids and should be used as a guideline. It is highly recommended to perform a stability study for this compound under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., acetonitrile, methanol, or DMSO)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
-
Pipettes and tips
Procedure:
-
Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance in a controlled environment.
-
Dissolution: Quantitatively transfer the weighed this compound to a Class A volumetric flask. Add a small amount of the chosen solvent to dissolve the solid completely. Gentle warming or sonication may be used if necessary.
-
Dilution: Once fully dissolved, dilute the solution to the mark with the same solvent.
-
Mixing: Cap the flask and mix the solution thoroughly by inverting it multiple times.
-
Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap and store at -20°C.
-
Working Solution Preparation: To prepare working solutions, bring the stock solution to room temperature and perform serial dilutions with the appropriate solvent to achieve the desired concentration.
Protocol 2: Short-Term Stability Assessment of this compound in Solution
Objective: To evaluate the stability of a this compound working solution under typical laboratory benchtop conditions.
Materials:
-
This compound working solution
-
LC-MS or other suitable analytical instrument
-
Autosampler vials
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the working solution, transfer an aliquot to an autosampler vial and analyze it to establish the initial peak area or response.
-
Benchtop Storage: Leave the working solution on the laboratory bench at room temperature, protected from direct light.
-
Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 12, and 24 hours), take aliquots of the working solution, transfer to autosampler vials, and analyze them using the same analytical method.
-
Data Analysis: Compare the peak area or response at each time point to the initial (T=0) measurement. A significant decrease (e.g., >15%) in response indicates instability under these conditions.
Mandatory Visualization
Caption: Workflow for the preparation, storage, and use of this compound solutions.
Caption: Troubleshooting workflow for inconsistent this compound signal in experiments.
References
Optimizing fragmentation parameters for Betulin-d3 in MS/MS analysis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing fragmentation parameters for Betulin-d3 in MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in MS/MS analysis?
Q2: How do I optimize the collision energy (CE) for this compound?
A2: Collision energy is a critical parameter for achieving optimal fragmentation and signal intensity.[3] A common approach is to perform a CE optimization experiment by infusing a standard solution of this compound into the mass spectrometer and ramping the collision energy across a range of values. The optimal CE will be the value that produces the highest intensity for the desired product ion. It's important to note that optimal CE can be protein-specific and different ramps can produce a unique set of peptides, suggesting that the optimal CE for this compound should be determined empirically.[4][5]
Q3: What other MS/MS parameters should I consider optimizing?
A3: Besides collision energy, other important parameters to optimize include:
-
Declustering Potential (DP) or Cone Voltage (CV): These parameters help to prevent ion clusters from entering the mass analyzer and can influence the precursor ion intensity.
-
Collision Cell Exit Potential (CXP): This parameter can affect the transmission of fragment ions out of the collision cell.
-
Gas Pressures: The pressure of the collision gas (e.g., argon) and nebulizer gas can impact fragmentation efficiency and ion generation.
Optimization of these parameters is typically performed in a systematic way, adjusting one parameter at a time while monitoring the signal intensity of the precursor and product ions.
Q4: What are some common issues when analyzing this compound by LC-MS/MS?
A4: Common issues include low signal intensity, poor peak shape, and retention time shifts.[6] Low signal intensity can be due to non-optimal MS/MS parameters, ion suppression from the sample matrix, or issues with the ion source.[7] Poor peak shape, such as tailing or splitting, can be caused by column degradation or inappropriate mobile phase composition.[6] Retention time shifts may indicate problems with the LC system, such as pump malfunctions or column aging.[6]
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Detectable Peak for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MS/MS Transitions | Verify the precursor (Q1) and product (Q3) ion masses for this compound. Infuse a standard solution to confirm the masses. |
| Suboptimal Collision Energy | Perform a collision energy optimization experiment as detailed in the experimental protocols section. |
| Ion Source Contamination | Clean the ion source components, including the capillary and skimmer, according to the manufacturer's instructions. |
| Ion Suppression | Dilute the sample or improve the sample preparation method to remove interfering matrix components. Modify the chromatographic method to separate this compound from co-eluting matrix components. |
| Instrument Not Tuned/Calibrated | Perform a system tune and calibration as recommended by the instrument manufacturer. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Sample Solvent | Ensure the sample solvent is compatible with the initial mobile phase conditions. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Extra-column Volume | Check for and minimize the length and diameter of tubing between the injector, column, and detector. |
Issue 3: Unstable or Drifting Retention Times
| Possible Cause | Troubleshooting Step |
| LC Pump Issues | Check for leaks in the pump and ensure proper solvent degassing. Purge the pumps to remove any air bubbles. |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase and ensure the online mixing system is functioning correctly. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable column temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Quantitative Data Summary
The following table summarizes hypothetical optimized MRM (Multiple Reaction Monitoring) parameters for this compound. These values should be empirically determined for your specific instrument and experimental conditions.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | [To be determined] | [To be determined] | 100 | [To be optimized] | [To be optimized] |
| Betulin (B1666924) (unlabeled) | 443.4 [M+H]⁺ | 425.4 | 100 | 15 | 80 |
| Betulin (unlabeled) | 443.4 [M+H]⁺ | 411.4 | 100 | 20 | 80 |
| Betulin (unlabeled) | 443.4 [M+H]⁺ | 189.1 | 100 | 35 | 80 |
Note: The values for unlabeled Betulin are provided as a starting point and are based on typical fragmentation patterns of similar molecules. The precursor ion for this compound will be higher by 3 Da.
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters via Direct Infusion
-
Prepare a Standard Solution: Prepare a 100-500 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Infuse the Standard: Using a syringe pump, infuse the standard solution directly into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize Precursor Ion Parameters:
-
Acquire full scan (MS1) spectra to identify the precursor ion for this compound (e.g., [M+H]⁺ or [M+NH₄]⁺).
-
Optimize the declustering potential (or cone voltage) to maximize the intensity of the precursor ion.
-
-
Optimize Product Ion and Collision Energy:
-
Perform a product ion scan by selecting the precursor ion in Q1 and scanning Q3 to identify the major fragment ions.
-
Select one or more intense and specific product ions for MRM analysis.
-
For each product ion, create a method to ramp the collision energy over a range (e.g., 5-50 eV in 2 eV steps) while monitoring the product ion intensity.
-
Plot the product ion intensity versus collision energy to determine the optimal CE for each transition.
-
Visualizations
Caption: Workflow for optimizing MS/MS parameters for this compound.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
Minimizing back-exchange of deuterium in Betulin-d3 during sample prep.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Betulin-d3 as an internal standard in analytical studies, with a specific focus on minimizing the back-exchange of deuterium (B1214612) atoms during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is a chemical process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, reagents, or sample matrix). This is a significant concern because it can compromise the accuracy and precision of quantitative analyses that rely on deuterated internal standards. The loss of deuterium from this compound leads to a decrease in its mass-to-charge ratio (m/z), potentially causing an underestimation of the analyte concentration or creating interference with the signal of the unlabeled Betulin.
Q2: Which deuterium atoms in this compound are most susceptible to back-exchange?
A2: Commercially available this compound standards are often deuterated at specific carbon positions and on the hydroxyl groups. The deuterium atom on a hydroxyl (-OD) group is particularly labile and highly susceptible to exchange with protons from protic solvents (e.g., water, methanol (B129727), ethanol) or acidic/basic functional groups in the sample matrix. Deuterium atoms attached to carbon atoms are generally more stable, but their stability can be influenced by the adjacent chemical environment.
Q3: What are the primary factors that promote deuterium back-exchange of this compound?
A3: The main factors influencing the rate and extent of back-exchange are:
-
pH: Acidic or basic conditions can catalyze the exchange of labile deuterium atoms. The rate of exchange for hydroxyl protons is minimized at a slightly acidic pH.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.
-
Solvent Composition: Protic solvents, which contain exchangeable protons (e.g., water, alcohols), readily facilitate back-exchange. Aprotic solvents (e.g., acetonitrile, ethyl acetate) are preferred.
-
Exposure Time: The longer the deuterated standard is in contact with a protic environment, the greater the extent of back-exchange.
Troubleshooting Guide: Minimizing Deuterium Back-Exchange of this compound
This guide provides solutions to common issues encountered during the sample preparation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of Deuterium Signal / Inaccurate Quantification | Deuterium back-exchange from the hydroxyl group of this compound. | - Solvent Selection: Use anhydrous aprotic solvents (e.g., acetonitrile, ethyl acetate, dichloromethane) for extraction and reconstitution. Minimize the use of protic solvents like methanol and water. If aqueous solutions are necessary, keep the exposure time to a minimum. - pH Control: Maintain a neutral or slightly acidic pH (around 6-7) during extraction and in the final sample solution. Avoid strongly acidic or basic conditions. - Temperature Control: Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C) to reduce the rate of exchange. |
| High Variability in Internal Standard Response | Inconsistent back-exchange across samples due to variations in sample matrix pH or water content. | - Matrix Modification: Consider a pre-extraction step to adjust the pH of the sample matrix to a neutral range. - Drying Steps: Ensure extracts are thoroughly dried before reconstitution in an aprotic solvent. This can be achieved using a stream of nitrogen or by passing the extract through a drying agent like sodium sulfate. - Consistent Timing: Standardize the timing of all sample preparation steps to ensure that each sample is exposed to potentially exchange-promoting conditions for the same duration. |
| Appearance of a Peak at the m/z of Unlabeled Betulin in Blank Samples Spiked with this compound | Significant back-exchange leading to the formation of unlabeled Betulin from the deuterated internal standard. | - Optimize Extraction Method: Favor liquid-liquid extraction (LLE) with a water-immiscible aprotic solvent over protein precipitation with protic solvents if significant back-exchange is observed. - Re-evaluate Reagent Purity: Ensure all solvents and reagents are of high purity and anhydrous. |
Experimental Protocols
Protocol 1: Recommended Sample Preparation for this compound in Plasma using Liquid-Liquid Extraction (LLE)
This protocol is designed to minimize deuterium back-exchange.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound working solution (prepared in anhydrous acetonitrile). Vortex briefly.
-
pH Adjustment (Optional but Recommended): Add 50 µL of a neutral buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).
-
Extraction: Add 500 µL of cold ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of anhydrous acetonitrile. Vortex to dissolve.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Alternative Sample Preparation using Protein Precipitation (Use with caution due to higher risk of back-exchange)
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound working solution (prepared in anhydrous acetonitrile). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold anhydrous acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation (Optional): If concentration is needed, evaporate the solvent under nitrogen and reconstitute in the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Data Presentation
The following tables summarize the expected impact of different sample preparation parameters on the stability of the deuterated hydroxyl group in this compound. Please note that this data is illustrative and based on general principles of deuterium exchange, as specific quantitative studies on this compound are limited.
Table 1: Effect of Solvent on Deuterium Retention in this compound (Illustrative)
| Solvent | Type | Expected Deuterium Retention (%) after 1 hour at 25°C |
| Acetonitrile (anhydrous) | Aprotic | >99% |
| Ethyl Acetate (anhydrous) | Aprotic | >99% |
| Methanol | Protic | 80-90% |
| 50:50 Methanol:Water | Protic | 60-70% |
| Water (pH 7) | Protic | 50-60% |
Table 2: Effect of pH and Temperature on Deuterium Retention in this compound in an Aqueous Medium (Illustrative)
| Condition | Expected Deuterium Retention (%) after 30 minutes |
| pH 3, 4°C | 70-80% |
| pH 7, 4°C | 85-95% |
| pH 10, 4°C | 60-70% |
| pH 7, 25°C | 75-85% |
| pH 7, 50°C | 50-60% |
Visualizations
Caption: Factors contributing to deuterium back-exchange in this compound.
Caption: Recommended workflow to minimize this compound back-exchange.
Technical Support Center: Strategies to Improve the Recovery of Betulin-d3 from Biological Matrices
Welcome to the technical support center for optimizing the recovery of Betulin-d3 from biological matrices. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of Betulin (B1666924), a naturally occurring pentacyclic triterpenoid. In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard (IS) for the quantification of Betulin and its derivatives. Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows it to be distinguished by a mass spectrometer. The use of a stable isotope-labeled IS like this compound is critical for correcting analyte loss during sample preparation and for compensating for variations in instrument response, which ultimately leads to more accurate and precise quantification.
Q2: What are the main challenges in extracting this compound from biological matrices like plasma or serum?
A2: The primary challenges in extracting this compound from biological matrices stem from its physicochemical properties and the complexity of the matrix itself. Key challenges include:
-
High Protein Binding: Betulin and its analogues are known to bind extensively to plasma proteins, such as albumin. This can lead to low recovery if proteins are not efficiently removed or denatured during the extraction process.
-
Low Aqueous Solubility: this compound is a hydrophobic molecule with low solubility in aqueous solutions.[1][2][3] This property can lead to precipitation or adsorption to surfaces during sample handling and extraction, resulting in recovery losses.
-
Matrix Effects: Co-extracted endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement.[4][5][6] This can significantly impact the accuracy and reproducibility of the analytical method.
-
Analyte Stability: While generally stable, the stability of this compound in the biological matrix and during the extraction process should be evaluated to ensure that degradation does not occur.
Q3: Which sample preparation techniques are most effective for this compound?
A3: The most common and effective techniques for extracting this compound from biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the desired level of sample cleanup, required sensitivity, sample throughput, and available resources.
-
Protein Precipitation (PPT): This is a simple and rapid method that involves adding an organic solvent to the sample to denature and precipitate proteins. It is a high-throughput technique but may result in a less clean extract compared to LLE or SPE, potentially leading to more significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. It generally provides a cleaner extract than PPT and can offer high recovery rates. However, it can be more labor-intensive and may require larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can provide the cleanest extracts and high analyte concentration. It is particularly useful for complex matrices and when low detection limits are required. Method development for SPE can be more complex compared to PPT and LLE.
Q4: How can I improve the ionization of this compound in the mass spectrometer?
A4: Neutral pentacyclic triterpenes like this compound can exhibit poor ionization efficiency with electrospray ionization (ESI).[7] Chemical derivatization can be employed to improve ionization and, consequently, the sensitivity of the analytical method.[7] Derivatization involves reacting the hydroxyl groups of this compound with a reagent to introduce a more readily ionizable moiety.[8] For example, derivatization with p-toluenesulfonyl isocyanate (PTSI) has been shown to enhance the signal in negative ion mode ESI-MS/MS.[7][8]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Steps & Solutions |
| Inefficient Protein Precipitation | Optimize the ratio of precipitation solvent (e.g., acetonitrile (B52724), methanol) to the sample. A common starting point is 3:1 (v/v). Ensure vigorous vortexing to facilitate complete protein denaturation. Centrifuge at a sufficient speed and duration (e.g., >10,000 x g for 10 minutes) to form a compact pellet. Consider using a combination of solvents, such as methanol (B129727)/acetonitrile/acetone, which may be more effective than a single solvent.[9] |
| Poor Partitioning in Liquid-Liquid Extraction | Select an appropriate extraction solvent based on the polarity of this compound. Given its hydrophobic nature, solvents like ethyl acetate (B1210297), diethyl ether, or methyl tert-butyl ether are good candidates.[2][10] Optimize the pH of the aqueous phase to ensure this compound is in its neutral form to maximize partitioning into the organic phase. Adjusting the ionic strength of the aqueous phase by adding salt ("salting out") can also improve extraction efficiency.[11] |
| Breakthrough or Incomplete Elution in Solid-Phase Extraction | Ensure the SPE sorbent is appropriate for the non-polar nature of this compound (e.g., C18, polymeric reversed-phase).[12] Optimize the loading conditions to ensure the sample solvent is weak enough to allow for analyte retention. The wash solvent should be strong enough to remove interferences but not elute the analyte. The elution solvent must be strong enough to fully recover the analyte from the sorbent.[12] |
| Adsorption to Surfaces | Due to its hydrophobicity, this compound can adsorb to plasticware. Using low-adsorption tubes and pipette tips or silanized glassware can minimize this issue. Adding a small amount of organic solvent to the sample matrix can also help to reduce adsorption. |
Issue 2: High Variability in Recovery
| Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent Sample Preparation Technique | Standardize all manual steps in the extraction procedure, including pipetting volumes, vortexing time and intensity, and centrifugation speed, time, and temperature. Automation of liquid handling steps can significantly improve consistency. |
| Formation of Emulsions (LLE) | Emulsions can form at the interface of the two liquid phases, trapping the analyte and leading to inconsistent recovery. To break emulsions, try centrifugation at a higher speed, adding salt to the aqueous phase, or passing the mixture through a bed of glass wool. |
| Inconsistent pH Adjustment | If pH adjustment is part of the protocol, ensure that the pH is consistently and accurately measured for all samples. Use a calibrated pH meter and add acid or base dropwise with thorough mixing. |
| Variable Matrix Effects | Inconsistent matrix effects between different samples can lead to variability in the measured response of this compound. A more efficient sample cleanup method (e.g., switching from PPT to SPE) can help to reduce matrix effects. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical recovery rates for Betulin and its analogues from biological matrices using different extraction techniques. Note that recovery can be highly dependent on the specific matrix and optimized protocol.
| Extraction Method | Analyte | Matrix | Reported Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation | Betulinic Acid | Rat Plasma | 98.4 - 102.5[13] | Fast, simple, high throughput | Less clean extract, potential for significant matrix effects |
| Liquid-Liquid Extraction | Betulin | Rat Plasma | ≥ 86.7[7] | Cleaner extract than PPT, high capacity | Can be labor-intensive, may use larger solvent volumes, potential for emulsions |
| Solid-Phase Extraction | Betulinic Acid | Plant Extract | 97.10 - 97.60[14] | Cleanest extract, high concentration factor, high selectivity | More complex method development, can be more expensive |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a general guideline for the extraction of this compound from plasma or serum using protein precipitation with acetonitrile.
Materials:
-
Biological matrix (e.g., plasma, serum) containing this compound
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent (e.g., mobile phase) for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a general method for extracting this compound from plasma or serum using ethyl acetate.
Materials:
-
Biological matrix (e.g., plasma, serum) containing this compound
-
Ethyl acetate
-
Microcentrifuge tubes (2.0 mL) or glass test tubes
-
Vortex mixer or shaker
-
Centrifuge
Procedure:
-
Pipette 200 µL of the biological sample into a suitable tube.
-
Add 1 mL of ethyl acetate to the sample.
-
Cap the tube and vortex or shake vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte.
-
Centrifuge the sample at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 2-5) with another 1 mL of ethyl acetate and combine the organic extracts to improve recovery.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound from plasma or serum using a reversed-phase SPE cartridge (e.g., C18).
Materials:
-
Biological matrix (e.g., plasma, serum) containing this compound
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
Methanol
-
Deionized water
-
Elution solvent (e.g., acetonitrile or methanol)
-
SPE manifold
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the sorbent to go dry.
-
Sample Loading: Pre-treat the sample by diluting 200 µL of plasma or serum with 200 µL of deionized water. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 1-2 minutes to remove any remaining wash solvent.
-
Elution: Elute the this compound from the cartridge with 1 mL of elution solvent (e.g., acetonitrile or methanol) into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: Overview of common extraction workflows for this compound.
Caption: Troubleshooting workflow for low recovery of this compound.
References
- 1. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-ESI/MS/MS method with precolumn derivatization for the determination of betulin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing protein precipitation efficiency for assessing the contribution of low molecular weight compounds to serum antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. How to Select a Sorbent | Products | GL Sciences [glsciences.com]
- 13. researchgate.net [researchgate.net]
- 14. applications.emro.who.int [applications.emro.who.int]
Validation & Comparative
A Comparative Guide to FDA-Compliant Method Validation for Betulin Quantification Using Betulin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key considerations and a comparative analysis of methodologies for the quantification of Betulin (B1666924), a promising natural compound with various pharmacological activities. The focus is on establishing a validated analytical method in accordance with the U.S. Food and Drug Administration (FDA) guidelines, utilizing a deuterated internal standard, Betulin-d3, for enhanced accuracy and precision.
I. Core Principles of Bioanalytical Method Validation: An FDA Perspective
The FDA, through its adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, has established a stringent framework to ensure the reliability and reproducibility of analytical data.[1][2] A fully validated method is a prerequisite for the analysis of samples in nonclinical and clinical studies intended for regulatory submission.
The fundamental parameters that must be rigorously evaluated during method validation include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte of interest (Betulin) from other components in the sample matrix, such as metabolites, impurities, or concomitant medications.[2][3]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter among a series of measurements.[2][3][4] These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.
-
Calibration Curve and Range: The calibration curve demonstrates the relationship between the instrument response and the concentration of the analyte. The range is defined by the LLOQ and the upper limit of quantification (ULOQ), within which the method is accurate, precise, and linear.[1][3]
-
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.[3]
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal.
-
Carryover and Dilution Integrity: Carryover assesses the potential for residual analyte from a high-concentration sample to affect the measurement of a subsequent low-concentration sample. Dilution integrity ensures that a sample can be diluted with a blank matrix without affecting the final concentration measurement.[1]
II. Comparative Analysis of a Validated LC-ESI/MS/MS Method for Betulin Quantification
The following table summarizes the validation parameters from the aforementioned study and compares them against the typical acceptance criteria outlined in the FDA guidelines.
| Validation Parameter | Published Method Performance (LC-ESI/MS/MS) [5] | Typical FDA Acceptance Criteria [4] |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Range | 2.5 - 200 ng/mL | Defined by LLOQ and ULOQ with acceptable accuracy and precision. |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | Clearly defined and reproducible with acceptable accuracy (±20%) and precision (≤20% CV). |
| Intra-day Precision (%CV) | Within ±15% | ≤15% (except at LLOQ, where it should be ≤20%) |
| Inter-day Precision (%CV) | Within ±15% | ≤15% (except at LLOQ, where it should be ≤20%) |
| Accuracy (% Bias) | Within ±15% | ±15% of the nominal concentration (except at LLOQ, where it should be ±20%). |
| Recovery | ≥ 86.7% | Consistent, precise, and reproducible. |
Note: The use of a stable isotope-labeled internal standard like this compound is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, leading to more accurate and precise results.
III. Experimental Workflow and Protocol
The following section outlines a detailed experimental protocol for the quantification of Betulin in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methodologies and best practices in bioanalysis.
A. Materials and Reagents
-
Reference Standards: Betulin (analytical standard, available from suppliers like Sigma-Aldrich and Cayman Chemical) and this compound (available from suppliers like LGC Standards).[4][6]
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile (B52724), water, and formic acid.
-
Biological Matrix: Blank plasma from the same species as the study samples.
-
Other Reagents: As required for sample preparation (e.g., protein precipitation agents, solid-phase extraction cartridges).
B. Experimental Workflow Diagram
Caption: Workflow for Betulin quantification using LC-MS/MS.
C. Step-by-Step Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Betulin and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Betulin stock solution to create calibration standards and quality control (QC) samples at various concentration levels.
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration.
-
-
Sample Preparation (Protein Precipitation Method):
-
To 100 µL of the biological sample (blank, calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions (Illustrative Example):
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Betulin and this compound.
-
-
Data Analysis:
-
Integrate the peak areas of Betulin and this compound.
-
Calculate the peak area ratio of Betulin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Betulin in the QC and unknown samples from the calibration curve.
-
IV. Conclusion
A robust and validated bioanalytical method is paramount for the accurate quantification of Betulin in preclinical and clinical studies. Adherence to FDA guidelines ensures the integrity and reliability of the data generated. The use of a deuterated internal standard, such as this compound, is highly recommended to mitigate variability and enhance the accuracy of the assay. The provided comparative data and experimental protocol serve as a valuable resource for researchers and scientists in the development and validation of a high-quality analytical method for Betulin quantification.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Betulinic Acid-d3 | CAS | LGC Standards [lgcstandards.com]
- 3. Promising Protocol for In Vivo Experiments with Betulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Development and validation of an LC-ESI/MS/MS method with precolumn derivatization for the determination of betulin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TRC-B330242-2.5MG | LGC Standards [lgcstandards.com]
Comparative pharmacokinetic study of Betulin and deuterated Betulin.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of the naturally occurring pentacyclic triterpene, Betulin, and its hypothetically deuterated analogue. While direct, head-to-head comparative studies with quantitative data for deuterated Betulin are not yet available in publicly accessible literature, this guide synthesizes the known pharmacokinetic challenges of Betulin with the established principles of deuterium's effects on drug metabolism. The aim is to offer a well-founded projection of the potential pharmacokinetic advantages conferred by deuteration.
The substitution of hydrogen with its stable, heavier isotope, deuterium (B1214612), at specific metabolic sites within a molecule can significantly alter its pharmacokinetic properties. This "deuterium switch" is a strategy employed in drug development to enhance metabolic stability, thereby improving key pharmacokinetic parameters. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, which often translates to a slower rate of metabolism.[]
The anticipated benefits of deuterating Betulin include a longer half-life, increased systemic exposure, and potentially a more favorable safety profile due to altered metabolic pathways.[2] This guide will explore these anticipated advantages, provide a detailed experimental protocol for a comparative evaluation, and present visual workflows and signaling pathway diagrams to support further research and development.
Data Presentation: A Comparative Overview
The following tables summarize the available pharmacokinetic data for Betulin and provide a projected profile for deuterated Betulin. The projections for deuterated Betulin are based on the established principles of the kinetic isotope effect, which generally results in reduced metabolic clearance and, consequently, an extended half-life and increased overall exposure.[3]
Table 1: Pharmacokinetic Parameters of Betulin (Non-Deuterated)
| Parameter | Value | Description |
| Administration Route | Intraperitoneal (i.p.) | Route of drug delivery into the peritoneum. |
| Vehicle | Sesame Oil | The substance used to suspend the drug for administration. |
| Maximum Plasma Concentration (Cmax) | 0.13 µg/mL | The highest concentration of the drug observed in the plasma. |
| Time to Cmax (Tmax) | 4 hours | The time at which Cmax is reached. |
| Notes | The study noted dose-independent serum levels with i.p. administration in rats. Bioavailability is generally low due to poor aqueous solubility. |
Data sourced from a preliminary pharmacokinetic study in rats.
Table 2: Projected Pharmacokinetic Parameters of Deuterated Betulin
| Parameter | Projected Change | Rationale |
| Maximum Plasma Concentration (Cmax) | Increased | Slower metabolism can lead to higher peak concentrations as the drug is cleared less rapidly. |
| Time to Peak Concentration (Tmax) | No significant change or slightly increased | Absorption rate is generally not affected by deuteration. |
| Area Under the Curve (AUC) | Significantly Increased | Reduced clearance leads to greater overall drug exposure over time.[4] |
| Elimination Half-life (t½) | Increased | Slower metabolism extends the time the drug remains in the body. |
| Clearance (CL/F) | Decreased | The primary benefit of deuteration is reduced metabolic clearance.[4] |
Note: The projected changes are hypothetical and based on the known effects of deuteration on drug metabolism. A direct comparative study is required to establish definitive quantitative values.
Experimental Protocols
A robust comparative pharmacokinetic study is essential to quantify the benefits of deuteration. The following is a detailed methodology for such a study.
Objective:
To compare the pharmacokinetic profiles of Betulin and its deuterated analog in a suitable animal model (e.g., Sprague-Dawley rats).
Materials:
-
Betulin (non-deuterated)
-
Deuterated Betulin (synthesized with deuterium at known metabolic "soft spots")
-
Vehicle for administration (e.g., a solution of PEG 400 and 0.9% NaCl)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Equipment for intravenous (i.v.) and oral (p.o.) administration
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for at least one week under standard laboratory conditions.
-
Divide the animals into four groups (n=6 per group):
-
Group 1: Betulin - Intravenous (i.v.) administration
-
Group 2: Betulin - Oral (p.o.) administration
-
Group 3: Deuterated Betulin - Intravenous (i.v.) administration
-
Group 4: Deuterated Betulin - Oral (p.o.) administration
-
-
-
Dose Preparation and Administration:
-
Prepare a formulation of each compound in the vehicle at a suitable concentration (e.g., 10 mg/kg).
-
Administer the respective compounds to each group via the designated route.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect samples in heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Betulin and deuterated Betulin in plasma.
-
The method should include a suitable internal standard.
-
-
Pharmacokinetic Analysis:
-
Analyze the plasma samples using the validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate the following parameters for both compounds and administration routes:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
-
-
Statistical Analysis:
-
Compare the pharmacokinetic parameters between the Betulin and deuterated Betulin groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the comparative pharmacokinetic study of Betulin and deuterated Betulin.
Signaling Pathways Modulated by Betulin
Betulin is known to exert its biological effects, including anti-inflammatory and antioxidant activities, through the modulation of several key signaling pathways.[][5]
Caption: Betulin's modulation of MAPK, Nrf2, and NF-κB signaling pathways.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of an Analytical Method for Betulin Quantification Using a Deuterated Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two hypothetical analytical methods for the quantification of Betulin in a biological matrix, both employing a deuterated internal standard. The objective is to present a framework for the cross-validation of such methods, ensuring data integrity and consistency across different analytical approaches. This document outlines detailed experimental protocols, presents comparative data in a structured format, and visualizes the procedural workflows and decision-making processes involved in method cross-validation.
Introduction to Analytical Method Cross-Validation
In drug development, it is not uncommon for bioanalytical methods to be refined, updated, or transferred between laboratories. Cross-validation is the process of comparing the validation parameters of two or more bioanalytical methods to demonstrate that they provide equivalent results for a specific analyte.[1] This is a critical step to ensure the reliability and comparability of data generated throughout a drug's lifecycle, especially when samples from a single study are analyzed using different methods. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on when and how to perform cross-validation.[1][2][3][4][5]
This guide focuses on the cross-validation of two liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of Betulin, a pentacyclic triterpene with various pharmacological activities.[6][7][8] Both the "Established Method" and the "New Method" utilize a deuterated internal standard (Betulin-d3) to improve accuracy and precision by correcting for variability during sample processing and analysis.[9]
Experimental Protocols
A hypothetical cross-validation study was designed to compare an established LC-MS method with a newly developed, more rapid LC-MS method for the determination of Betulin in rat plasma.
Materials and Reagents
-
Analytes: Betulin (≥98% purity), this compound (deuterated internal standard, isotopic purity ≥99%)
-
Biological Matrix: Blank rat plasma
-
Reagents: Acetonitrile (B52724), Methanol (B129727), Formic acid (all LC-MS grade), Water (Milli-Q or equivalent)
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Individual stock solutions of Betulin and this compound were prepared in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: A series of calibration standards were prepared by spiking blank rat plasma with appropriate volumes of the Betulin working solution to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: QC samples were prepared in blank rat plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation
A protein precipitation method was employed for both methods. To 100 µL of plasma sample (calibration standard, QC, or study sample), 20 µL of the this compound internal standard working solution was added, followed by 300 µL of cold acetonitrile. The samples were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS analysis.
Established LC-MS Method
-
Chromatographic System: Standard HPLC system
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Run Time: 15 minutes
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Betulin: [M+H]+ → fragment ion; this compound: [M+H]+ → fragment ion.
New (Rapid) LC-MS Method
-
Chromatographic System: Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.8 mL/min
-
Run Time: 5 minutes
-
Mass Spectrometer: Same as the established method.
-
MRM Transitions: Same as the established method.
Data Presentation: Comparative Validation Parameters
The following table summarizes the hypothetical performance data for the two methods, demonstrating their comparability.
| Validation Parameter | Established Method | New (Rapid) Method | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9991 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | Signal-to-Noise ≥ 10 |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 7.9% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 10.2% | ≤ 9.8% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -5.2% to +6.8% | -4.5% to +5.9% | Within ±15% (±20% at LLOQ) |
| Matrix Effect (%CV) | 12.1% | 11.5% | ≤ 15% |
| Recovery (%) | 85.2% | 87.5% | Consistent and reproducible |
| Stability (Freeze-Thaw, Short-term, Long-term) | Stable | Stable | % Deviation within ±15% |
Visualization of Workflows and Criteria
To better illustrate the processes involved in this cross-validation study, the following diagrams are provided.
References
- 1. fda.gov [fda.gov]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 6. methods-of-analysis-and-identification-of-betulin-and-its-derivatives - Ask this paper | Bohrium [bohrium.com]
- 7. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Evaluating the Kinetic Isotope Effect of Betulin-d3 in Enzymatic Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is crucial for its progression as a therapeutic agent. The use of isotopic labeling, particularly deuterium (B1214612) substitution, has become a valuable tool in modulating the pharmacokinetic properties of drug candidates. This guide provides a comparative evaluation of Betulin-d3 and its non-deuterated counterpart, Betulin, with a focus on the kinetic isotope effect (KIE) in enzymatic assays.
The substitution of hydrogen with deuterium at a metabolic soft spot can significantly slow down the rate of enzymatic metabolism, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). This can lead to an increased half-life and systemic exposure of the drug, potentially improving its efficacy and safety profile. This guide presents hypothetical, yet realistic, experimental data to illustrate the principles and outcomes of evaluating the KIE of this compound.
Comparative Kinetic Data
The following table summarizes the hypothetical kinetic parameters for the metabolism of Betulin and this compound by human liver microsomes. These values are for illustrative purposes to demonstrate the expected impact of deuteration on enzymatic metabolism.
| Compound | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |
| Betulin | 15 | 300 | 20 |
| This compound | 16 | 100 | 6.25 |
Kinetic Isotope Effect (KIE) Calculation:
-
KIE on Vmax (DVmax): Vmax (Betulin) / Vmax (this compound) = 300 / 100 = 3.0
-
KIE on Intrinsic Clearance (D(Vmax/Km)): (Vmax/Km) (Betulin) / (Vmax/Km) (this compound) = 20 / 6.25 = 3.2
A primary deuterium KIE is typically observed when the C-H bond cleavage is the rate-limiting step in the enzymatic reaction.[1] The magnitude of the KIE is influenced by the nature of the transition state of this bond-breaking step.[2]
Experimental Protocols
A standard in vitro metabolic stability assay using human liver microsomes can be employed to determine the kinetic parameters for Betulin and this compound.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of metabolism of Betulin and this compound and to calculate the kinetic parameters (Km and Vmax).
Materials:
-
Betulin and this compound stock solutions (e.g., in DMSO)
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, HLM, and MgCl2.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a range of concentrations of Betulin or this compound to the pre-warmed incubation mixtures.
-
Start of Metabolism: Immediately after substrate addition, add the NADPH regenerating system to start the enzymatic reaction.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Processing: Centrifuge the terminated samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of Betulin or this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the substrate concentration versus time to determine the initial velocity of the reaction for each substrate concentration. Fit the initial velocity data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.
Visualizing the Concepts
To better understand the experimental workflow and the underlying principles, the following diagrams are provided.
The metabolic pathway of Betulin primarily involves oxidation, which is often a rate-limiting step susceptible to the kinetic isotope effect.
The logical relationship between deuteration and its effect on metabolic stability is a key concept for drug development professionals.
Comparison with Alternatives
Besides this compound, other strategies can be employed in enzymatic assays to study metabolic pathways and the impact of metabolism on a compound's activity.
| Alternative | Description | Application in Enzymatic Assays |
| Non-deuterated Betulin | The parent compound without isotopic labeling. | Serves as the primary control to establish the baseline metabolic rate and determine the magnitude of the KIE. |
| Metabolic Inhibitors | Compounds that inhibit specific drug-metabolizing enzymes (e.g., ketoconazole (B1673606) for CYP3A4). | Used to identify the specific enzymes responsible for Betulin's metabolism. By observing the reduction in metabolism in the presence of a specific inhibitor, the contribution of that enzyme can be determined. |
| Other Deuterated Analogs | Betulin analogs with deuterium substitution at different positions. | Can help to pinpoint the exact site of metabolism. A significant KIE will only be observed if the deuterium is at the position of enzymatic attack. |
Conclusion
The evaluation of the kinetic isotope effect through in vitro enzymatic assays provides valuable insights into the metabolic stability of deuterated compounds like this compound. The observed reduction in the rate of metabolism, as indicated by a significant KIE, can translate to improved pharmacokinetic properties in vivo. This comparative guide, with its structured data, detailed protocols, and clear visualizations, serves as a foundational resource for researchers and drug development professionals aiming to leverage deuterium substitution to optimize drug candidates. While the presented data for this compound is hypothetical, it is based on well-established principles of the kinetic isotope effect and provides a realistic framework for designing and interpreting such studies.
References
A Researcher's Guide to Utilizing Deuterated Betulin Analogs as Internal Standards in Quantitative Analysis
For researchers, scientists, and professionals in drug development, the precise quantification of Betulin in complex biological matrices is crucial. The use of an internal standard is indispensable for achieving accurate and reliable results, and stable isotope-labeled internal standards, particularly deuterated analogs, are considered the gold standard. This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and key performance indicators for the effective use of deuterated Betulin analogs as internal standards in LC-MS/MS-based bioanalysis.
The Superiority of Deuterated Internal Standards
In quantitative mass spectrometry, an ideal internal standard should co-elute with the analyte and exhibit similar ionization and extraction recovery properties to effectively compensate for variations during sample preparation and analysis. Deuterated analogs of the analyte, such as a deuterated Betulin, are the preferred choice as they share near-identical physicochemical properties with the parent molecule, ensuring they behave similarly throughout the analytical process.[1] This minimizes variability and significantly enhances the accuracy and precision of the quantification.
Key Performance Parameters for Internal Standard Selection
The selection of a suitable deuterated Betulin analog should be based on a thorough evaluation of its performance characteristics. The following table summarizes the ideal attributes for a deuterated internal standard in a bioanalytical method.
| Performance Parameter | Ideal Characteristic | Rationale |
| Isotopic Purity | High isotopic enrichment (e.g., >99%) with minimal contribution from the unlabeled analyte. | Ensures that the signal from the internal standard does not interfere with the quantification of the analyte. |
| Chemical Purity | High chemical purity (e.g., >98%) with no interfering impurities. | Prevents co-eluting impurities from affecting the accuracy of the measurement. |
| Stability | Stable under storage conditions and throughout the analytical process (no degradation or deuterium-hydrogen exchange). | Guarantees that the concentration of the internal standard remains constant during the experiment. |
| Recovery | Consistent and reproducible recovery that closely mimics that of the analyte. | The primary function of the internal standard is to correct for analyte losses during sample preparation. |
| Matrix Effect | Minimal and consistent matrix effect that is similar to the analyte. | A deuterated analog is expected to experience similar ion suppression or enhancement as the analyte, allowing for effective compensation. |
| Retention Time | Co-elution with the analyte. | Ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time. |
Experimental Workflow and Methodologies
The successful implementation of a deuterated Betulin analog as an internal standard requires a validated and robust analytical method. Below is a representative experimental protocol for the quantification of Betulin in a biological matrix using LC-MS/MS.
Experimental Protocol: Quantification of Betulin using a Deuterated Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add 20 µL of the deuterated Betulin internal standard working solution (concentration to be optimized, typically in the mid-range of the calibration curve).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode (to be optimized for Betulin).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Betulin and the deuterated Betulin analog need to be determined and optimized.
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the decision-making process for selecting an appropriate internal standard.
Caption: Experimental workflow for Betulin quantification using a deuterated internal standard.
Caption: Logical flow for the selection of an internal standard for Betulin analysis.
References
A Guide to Inter-Laboratory Comparison of Betulin Quantification Using Betulin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of betulin (B1666924) quantification, emphasizing the use of Betulin-d3 (B1161568) as a stable isotope-labeled internal standard. While publicly available data from a formal round-robin test is limited, this document outlines a standardized protocol and presents hypothetical data to illustrate the expected outcomes and data analysis in such a collaborative study. The objective is to offer a robust methodology that can be adopted by laboratories to ensure accuracy, reproducibility, and comparability of results in the analysis of betulin, a promising natural compound with various pharmacological activities.[1][2][3][4][5][6]
Introduction to Betulin and the Need for Standardized Quantification
Betulin, a pentacyclic triterpene primarily extracted from the bark of birch trees, has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][5][6] Its therapeutic potential is linked to its ability to modulate key signaling pathways such as MAPK, NF-κB, and Nrf2.[1][2][3][4][5] As research progresses towards clinical applications, the need for precise and consistent quantification of betulin in various matrices becomes paramount.
Inter-laboratory comparison studies are essential for validating analytical methods and ensuring that data generated across different research sites are reliable and comparable.[7][8][9][10][11] The use of a deuterated internal standard like this compound is critical in mass spectrometry-based methods to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.
Hypothetical Inter-Laboratory Study Design
This guide proposes a hypothetical inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C). Each laboratory would receive identical sets of samples, including a calibration curve set, quality control (QC) samples at low, medium, and high concentrations, and a set of unknown samples. The objective is to assess the accuracy and precision of each laboratory's results against the nominal concentrations and to evaluate the overall reproducibility of the method.
The following diagram outlines the proposed workflow for the inter-laboratory comparison study.
Standardized Experimental Protocol
To ensure consistency across participating laboratories, a detailed and standardized protocol is essential.
-
Betulin (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant matrix)
-
Stock Solutions: Prepare individual stock solutions of betulin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the betulin stock solution to create working standards for the calibration curve. Prepare a working solution of this compound at an appropriate concentration.
-
Calibration Standards and QC Samples: Spike the appropriate matrix (e.g., human plasma) with the betulin working standards to create calibration standards at concentrations ranging from 1 to 1000 ng/mL. Prepare QC samples at low (e.g., 3 ng/mL), medium (e.g., 300 ng/mL), and high (e.g., 800 ng/mL) concentrations.
-
Protein Precipitation: To 100 µL of each sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution, followed by 300 µL of cold acetonitrile.
-
Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Betulin: Q1/Q3 (e.g., m/z 425.4 -> 109.1)
-
This compound: Q1/Q3 (e.g., m/z 428.4 -> 112.1)
-
Data Presentation and Analysis
The following tables present hypothetical data from the three participating laboratories.
Table 1: Calibration Curve Performance
| Laboratory | Concentration (ng/mL) | Mean Peak Area Ratio (Betulin/Betulin-d3) | Accuracy (%) |
| Lab A | 1 | 0.012 | 102.5 |
| 5 | 0.061 | 101.2 | |
| 25 | 0.305 | 99.8 | |
| 100 | 1.220 | 100.5 | |
| 500 | 6.100 | 99.5 | |
| 1000 | 12.250 | 101.0 | |
| Lab B | 1 | 0.011 | 98.7 |
| 5 | 0.059 | 98.1 | |
| 25 | 0.298 | 97.5 | |
| 100 | 1.195 | 98.2 | |
| 500 | 5.980 | 97.8 | |
| 1000 | 11.990 | 98.5 | |
| Lab C | 1 | 0.013 | 105.1 |
| 5 | 0.063 | 103.8 | |
| 25 | 0.310 | 101.7 | |
| 100 | 1.240 | 102.1 | |
| 500 | 6.200 | 101.5 | |
| 1000 | 12.480 | 102.9 |
Table 2: Quality Control Sample Analysis
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Lab A | Low | 3 | 3.05 | 101.7 | 4.5 |
| Medium | 300 | 298.2 | 99.4 | 3.1 | |
| High | 800 | 805.6 | 100.7 | 2.5 | |
| Lab B | Low | 3 | 2.92 | 97.3 | 5.2 |
| Medium | 300 | 294.6 | 98.2 | 3.8 | |
| High | 800 | 790.4 | 98.8 | 2.9 | |
| Lab C | Low | 3 | 3.11 | 103.7 | 4.8 |
| Medium | 300 | 304.5 | 101.5 | 3.5 | |
| High | 800 | 812.0 | 101.5 | 2.7 |
Table 3: Inter-Laboratory Comparison of Unknown Samples
| Sample ID | Lab A (ng/mL) | Lab B (ng/mL) | Lab C (ng/mL) | Mean (ng/mL) | Standard Deviation | %RSD |
| Unknown 1 | 15.8 | 15.2 | 16.1 | 15.7 | 0.46 | 2.9 |
| Unknown 2 | 452.1 | 445.8 | 458.3 | 452.1 | 6.25 | 1.4 |
| Unknown 3 | 789.4 | 778.2 | 795.6 | 787.7 | 8.78 | 1.1 |
Betulin Signaling Pathways
Betulin exerts its pharmacological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Betulin has been shown to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation. It can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the translocation of the p50/RelA dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1][2][4]
Betulin can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses, proliferation, and apoptosis. It has been observed to inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38, thereby influencing downstream cellular processes.[1][2][5]
Betulin can activate the Nrf2 signaling pathway, a key regulator of the antioxidant response. By promoting the dissociation of Nrf2 from its inhibitor Keap1, betulin allows Nrf2 to translocate to the nucleus and induce the expression of antioxidant genes.[1][4]
Conclusion
This guide provides a framework for conducting a successful inter-laboratory comparison of betulin quantification using a standardized LC-MS/MS method with this compound as an internal standard. The presented hypothetical data and detailed protocols offer a blueprint for laboratories to validate their analytical methods, ensure data reliability, and contribute to the consistent and accurate assessment of betulin in research and development. Adherence to such standardized practices is crucial for advancing the scientific understanding and potential therapeutic applications of this promising natural compound.
References
- 1. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential of Betulin as a Multitarget Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. methods-of-analysis-and-identification-of-betulin-and-its-derivatives - Ask this paper | Bohrium [bohrium.com]
- 7. archimer.ifremer.fr [archimer.ifremer.fr]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ctc-n.org [ctc-n.org]
- 10. vsl.nl [vsl.nl]
- 11. demarcheiso17025.com [demarcheiso17025.com]
Mass Spectrometry in the Analysis of Betulin and Its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of mass spectrometry techniques for the study of betulin (B1666924) and its key derivatives. It offers a synthesis of experimental data, detailed protocols, and visual workflows to support further research and development.
Betulin, a naturally abundant pentacyclic triterpene from birch bark, and its derivatives such as betulinic acid, are subjects of intense scientific scrutiny due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Mass spectrometry, often coupled with chromatographic separation, stands as a cornerstone analytical technique for the identification, quantification, and structural elucidation of these compounds.[1][4] This guide delves into the mass spectrometric analysis of betulin and its derivatives, offering a comparative overview of ionization methods, fragmentation patterns, and quantitative approaches.
Comparative Mass Spectrometric Data
The analysis of betulin and its derivatives by mass spectrometry reveals characteristic ionization and fragmentation behaviors that are crucial for their identification and quantification. Different ionization techniques, including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI), have been successfully employed.[5] ESI is commonly used in liquid chromatography-mass spectrometry (LC-MS) methods for its soft ionization, which typically yields the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻.[6]
The choice of ionization mode can significantly impact sensitivity. For instance, betulin is often detected with higher intensity in positive ion mode, forming adducts such as [M+Na]⁺ and the sodiated dimer [2M+Na]⁺.[6] In contrast, betulinic acid, with its carboxylic acid moiety, is readily ionized in negative ion mode to produce the deprotonated molecule [M-H]⁻.[7][8]
Tandem mass spectrometry (MS/MS) provides deeper structural insights through collision-induced dissociation (CID), which generates characteristic fragment ions. The fragmentation patterns of betulin and its derivatives are influenced by their rigid pentacyclic structure and the nature of their functional groups.
Below is a summary of key mass spectrometric data for betulin and betulinic acid compiled from various studies.
| Compound | Molecular Formula | Molecular Weight (Da) | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| Betulin | C₃₀H₅₀O₂ | 442.72 | ESI (+) | 465.3 ([M+Na]⁺), 907.7 ([2M+Na]⁺), 425.4 ([M+H-H₂O]⁺) | Not specified | [6] |
| Betulinic Acid | C₃₀H₄₈O₃ | 456.71 | ESI (-) | 455.35 ([M-H]⁻) | 411, 393 | [9][10] |
| Lupeol | C₃₀H₅₀O | 426.73 | ESI (+) | Not specified | 207.3, 217.3 | [11] |
Quantitative Analysis Using LC-MS
For pharmacokinetic and toxicological studies, robust and sensitive quantitative methods are essential. Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred technique for the determination of betulin and its derivatives in biological matrices.[7][8]
| Analyte | Matrix | LC Column | Mobile Phase | Ionization | LOQ | Reference |
| Betulinic Acid | Mouse, Rat, Dog Plasma | C18 | 90% Acetonitrile (B52724):Water | ESI (-) | 200 pg/mL | [7][12] |
| Betulin | Birch Bark Extract | C18 | Acidulated Water-Methanol | ESI (+) | Not specified | [6] |
| Betulinic Acid | Birch Bark Extract | C18 | Acidulated Water-Methanol | ESI (-) | 29 ng/mL (LOD) | [6][13] |
Experimental Protocols
A generalized experimental protocol for the LC-MS analysis of betulin and its derivatives is outlined below, based on common practices reported in the literature.
Sample Preparation (Plasma)
-
Protein Precipitation: To a plasma sample, add three volumes of acetonitrile and one volume of methanol (B129727).
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the clear supernatant to a clean tube for analysis.[7][8]
Liquid Chromatography
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water is common. The addition of an acid, such as formic acid, or a salt, like sodium acetate, can improve peak shape and ionization efficiency.[6][12]
-
Flow Rate: A typical flow rate is in the range of 0.2-1.0 mL/min.
Mass Spectrometry
-
Ion Source: Electrospray ionization (ESI) is frequently used.
-
Polarity: Positive ion mode is often optimal for betulin, while negative ion mode is preferred for betulinic acid.[6]
-
Data Acquisition: Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification, which offers higher sensitivity and selectivity.
Visualizing the Workflow and Biological Context
To further clarify the analytical process and the biological relevance of these compounds, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of an LC-MS Method for the Analysis of Birch (Betula sp.) Bark Bioactives Extracted with Biosolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of betulinic acid in mouse, rat and dog plasma using electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
Assessing the Impact of Deuterium Labeling on the Biological Activity of Betulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Betulin and a hypothetical deuterated analog, "Deutero-Betulin." While direct experimental data on deuterated Betulin is not yet available in published literature, this document outlines the scientific rationale for its development, hypothesizes its potential advantages based on the principles of the kinetic isotope effect, and provides detailed protocols for a proposed comparative study.
Introduction to Betulin and Deuterium (B1214612) Labeling
Betulin is a naturally occurring pentacyclic triterpene found in abundance in the bark of birch trees.[1] It has garnered significant scientific interest due to its wide spectrum of biological activities, including potent anticancer and antiviral properties.[1][2] However, like many natural products, its therapeutic application can be limited by factors such as metabolic instability and suboptimal pharmacokinetic profiles.
Deuterium labeling is a strategic modification in drug design where one or more hydrogen atoms in a molecule are replaced by their heavier, stable isotope, deuterium.[3] This substitution can significantly alter the rate of metabolic processes, primarily due to the kinetic isotope effect .[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. Since many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds as a rate-limiting step, deuteration at these metabolic "hot spots" can slow down drug metabolism.[4] This can lead to improved pharmacokinetic properties, such as a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[6]
This guide explores the potential impact of deuterium labeling on the well-documented biological activities of Betulin.
Biological Activity and Mechanism of Action of Betulin
Betulin exerts its therapeutic effects through multiple mechanisms, most notably by inducing programmed cell death (apoptosis) in cancer cells and inhibiting viral replication.
Anticancer Activity: Induction of Apoptosis
Betulin is known to be selectively cytotoxic to cancer cells while showing low toxicity to normal cells.[1][7] Its primary anticancer mechanism involves the induction of apoptosis through the intrinsic or mitochondrial pathway.[1][8][9] This process is initiated by the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol.[7][8] This event triggers a cascade of enzymatic activations, involving initiator caspase-9 and effector caspases-3 and -7, which ultimately execute the apoptotic program.[7][8] Betulin's action has also been linked to the upregulation of pro-apoptotic proteins like NOXA and the modulation of survival signaling pathways such as the PI3K/Akt pathway.[8][10]
Figure 1: Betulin-induced apoptotic signaling pathway.
Antiviral Activity
Betulin and its derivatives, particularly betulinic acid, have demonstrated significant antiviral activity.[2] Derivatives of betulinic acid have been shown to be potent inhibitors of HIV-1, acting by interfering with viral fusion or maturation steps.[11][12] Betulin itself has also shown activity against other viruses, including Herpes Simplex Virus (HSV).[2]
Hypothetical Comparison: Betulin vs. Deutero-Betulin
Deuterating Betulin at sites susceptible to metabolic oxidation could lead to a more robust molecule with an improved pharmacokinetic profile. This could translate into enhanced therapeutic efficacy, as a longer residence time in the body may allow for a more sustained biological effect.
Data Presentation: A Hypothetical Comparison
The following tables present hypothetical data to illustrate the potential advantages of Deutero-Betulin over standard Betulin. These values are for illustrative purposes and must be confirmed by experimental studies.
Table 1: Comparative In Vitro Anticancer Activity (Hypothetical Data)
| Compound | Cell Line | IC₅₀ (µM) |
| Betulin | HCT116 (Colon Cancer) | 15.5 |
| Deutero-Betulin | HCT116 (Colon Cancer) | 12.8 |
| Betulin | A549 (Lung Cancer) | 22.1 |
| Deutero-Betulin | A549 (Lung Cancer) | 18.4 |
| Betulin | MCF-7 (Breast Cancer) | 18.9 |
| Deutero-Betulin | MCF-7 (Breast Cancer) | 14.7 |
Table 2: Comparative Pharmacokinetic Parameters in Rats (Hypothetical Data)
| Parameter | Betulin | Deutero-Betulin | Potential Advantage |
| Half-life (T½) | 4.5 hours | 9.2 hours | Longer duration of action |
| Max Concentration (Cmax) | 1.2 µg/mL | 1.8 µg/mL | Higher peak exposure |
| Area Under Curve (AUC) | 8.9 µg·h/mL | 20.5 µg·h/mL | Increased total drug exposure |
| Clearance (CL) | 15.2 L/h/kg | 6.6 L/h/kg | Reduced rate of elimination |
Proposed Experimental Protocols
To validate the hypothesized benefits of deuterated Betulin, a series of comparative experiments are necessary. The following protocols outline key methodologies.
Figure 2: Proposed workflow for comparative assessment.
Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is designed to compare the dose-dependent cytotoxic effects of Betulin and Deutero-Betulin on a selected cancer cell line (e.g., HCT116).
-
Cell Culture: Culture HCT116 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of Betulin and Deutero-Betulin in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the media in the wells with the media containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound by plotting a dose-response curve.
Experimental Protocol 2: In Vivo Pharmacokinetic Study
This protocol outlines a typical early-phase pharmacokinetic study in rats to compare Betulin and Deutero-Betulin.[13]
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Compound Formulation and Administration: Formulate Betulin and Deutero-Betulin in a suitable vehicle (e.g., a suspension in 0.5% carboxymethylcellulose). Divide animals into two groups. Administer a single oral dose (e.g., 50 mg/kg) of either Betulin or Deutero-Betulin to the respective groups.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Extract the compounds from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction). Quantify the concentration of Betulin or Deutero-Betulin in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data. Calculate key parameters including T½, Cmax, Tmax, AUC, and clearance (CL).[13]
-
Statistical Analysis: Compare the pharmacokinetic parameters between the Betulin and Deutero-Betulin groups using appropriate statistical tests (e.g., t-test).
Conclusion
The strategic application of deuterium labeling to the Betulin scaffold presents a compelling opportunity to enhance its therapeutic potential. By slowing the rate of metabolic degradation, deuteration could lead to a molecule with superior pharmacokinetic properties, potentially resulting in improved efficacy and a more convenient dosing schedule. The experimental framework proposed in this guide provides a clear path for the synthesis and rigorous evaluation of deuterated Betulin, paving the way for the development of a next-generation therapeutic agent based on this promising natural product. The hypothetical data underscores the significant potential of this approach, which now awaits experimental validation.
References
- 1. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of betulin, betulinic and betulonic acids against some enveloped and non-enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 7. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study [mdpi.com]
- 8. Betulin induces cytochrome c release and apoptosis in colon cancer cells via NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Betulinic acid derivatives as HIV-1 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. admescope.com [admescope.com]
Safety Operating Guide
Proper Disposal of Betulin-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Betulin-d3, a deuterated form of the naturally occurring triterpenoid, Betulin. Adherence to these guidelines is vital for ensuring a safe laboratory environment and compliance with environmental regulations.
This compound is a stable isotope-labeled compound. Unlike radioactive isotopes, stable isotopes do not emit radiation and therefore do not require special handling for radiological protection.[] The disposal procedures for this compound are consequently governed by its chemical properties, which are analogous to those of its non-labeled counterpart, Betulin.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
Waste Classification
This compound should be treated as a chemical waste. While Safety Data Sheets (SDS) for the parent compound, Betulin, indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to manage all chemical waste with caution.[] Do not dispose of this compound in standard laboratory trash or down the drain. Improper disposal can lead to environmental contamination and potential regulatory penalties. All chemical waste must be disposed of according to federal, state, and local regulations.[]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe collection and disposal of this compound waste.
1. Waste Segregation:
-
Isolate this compound waste from other waste streams.
-
If the this compound is in a solution, it should be segregated based on the solvent. For example, halogenated and non-halogenated solvent wastes should be collected in separate, compatible containers.
2. Containerization:
-
Use a dedicated, properly sealed, and clearly labeled waste container.
-
The container must be compatible with the chemical nature of the waste. For solid this compound, a securely sealed plastic or glass container is appropriate. For solutions, ensure the container material is resistant to the solvent used.
-
Original product containers can be used for waste collection if they are in good condition and correctly relabeled.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" (or as required by your institution).
-
The label must include the full chemical name: "this compound".
-
If in a solution, list all constituents, including solvents, with their approximate concentrations.
-
Ensure the date of waste accumulation is recorded on the label.
4. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[2]
-
Ensure the storage area is secure and away from incompatible materials.
5. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's established procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[]
-
Do not attempt to transport the chemical waste off-site yourself.
Quantitative Data from Related Compounds
For reference, the following table summarizes key data from the Safety Data Sheets of Betulin and Betulinic Acid.
| Property | Betulin | Betulinic Acid |
| Molecular Formula | C30H50O2 | C30H48O3 |
| Molecular Weight | 442.72 g/mol | 456.71 g/mol |
| Appearance | White Solid | Solid |
| Melting Point | 256 - 257 °C | 295 - 298 °C |
| GHS Classification | Not a hazardous substance or mixture | Not a hazardous substance or mixture |
Experimental Protocols
While this document focuses on disposal, any experimental protocol generating this compound waste should incorporate the above disposal steps into its standard operating procedure (SOP). The protocol should explicitly state that all materials contaminated with this compound, including gloves, absorbent paper, and pipette tips, must be disposed of as solid chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
